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  • Product: 8-Bromo-3-methoxyisoquinoline
  • CAS: 608515-50-0

Core Science & Biosynthesis

Foundational

8-Bromo-3-methoxyisoquinoline molecular weight and formula

An In-Depth Technical Guide to 8-Bromo-3-methoxyisoquinoline: Synthesis, Properties, and Applications in Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-Bromo-3-methoxyisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Bromo-3-methoxyisoquinoline, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a validated synthetic pathway, and explore its applications as a strategic building block in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this versatile intermediate.

Core Molecular Attributes and Physicochemical Properties

8-Bromo-3-methoxyisoquinoline is a solid, crystalline compound at room temperature. The presence of the bromine atom at the C8 position and the methoxy group at the C3 position of the isoquinoline core imparts specific reactivity and conformational characteristics, making it a valuable precursor in organic synthesis.

The fundamental identifiers and properties of 8-Bromo-3-methoxyisoquinoline are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[1][2]
Molecular Weight 238.08 g/mol [1]
CAS Number 608515-50-0[1]
Appearance Solid[1]
Melting Point 61-67 °C[1]
SMILES String COc1cc2cccc(Br)c2cn1[1]
InChI Key PKOWJHRDTZPIHB-UHFFFAOYSA-N[1]
Molecular Structure Diagram

The structural arrangement of 8-Bromo-3-methoxyisoquinoline is crucial for understanding its chemical behavior. The isoquinoline scaffold is a bicyclic aromatic system, and the positions of the bromo and methoxy substituents are key to its synthetic utility.

Caption: 2D structure of 8-Bromo-3-methoxyisoquinoline.

Synthesis and Spectroscopic Characterization

The synthesis of substituted isoquinolines is a well-established area of organic chemistry. One documented approach to synthesizing 8-bromo-isoquinoline derivatives involves a modified Pomeranz-Fritsch reaction.[3][4] This pathway provides a reliable method for obtaining the target compound for further research and development.

Conceptual Synthetic Workflow

The synthesis initiates from a commercially available substituted benzaldehyde, which undergoes condensation and subsequent cyclization to form the isoquinoline core.

Caption: Conceptual workflow for the synthesis of 8-Bromo-3-methoxyisoquinoline.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized representation based on established methodologies for similar compounds. Researchers should consult specific literature for precise reaction conditions and scale-up considerations.[3]

  • Schiff Base Formation: 2-Bromobenzaldehyde is reacted with 2,2-dimethoxyethanamine to form the corresponding Schiff base.

  • Reduction: The resulting imine is reduced, typically using a mild reducing agent like sodium borohydride, to yield the secondary amine, N-(2-bromo-3-methoxybenzyl)aminoacetaldehyde dimethyl acetal.

  • Protection: The secondary amine is protected, for example, as a tosylamide using p-toluenesulfonyl chloride, to facilitate the subsequent cyclization.

  • Cyclization: The protected precursor is treated with a strong acid, such as p-toluenesulfonic acid in a suitable solvent like toluene, to induce cyclization and aromatization, yielding 8-Bromo-3-methoxyisoquinoline.

  • Purification: The crude product is purified using standard techniques, such as column chromatography, to afford the final compound.

Spectroscopic Data

Structural confirmation is paramount. The following spectroscopic data are representative for 8-Bromo-3-methoxyisoquinoline.[3]

Data TypeDescription
¹H-NMR (300 MHz, CDCl₃) δ (ppm): 9.62 (s, 1H), 8.52 (d, J=5.6Hz, 1H), 7.84 (d, J=9.0 Hz, 1H), 7.59 (d, J=5.6 Hz, 1H), 7.50 (d, J=9.0 Hz, 1H), 4.08 (s, 3H).
¹³C-NMR (300 MHz, CDCl₃) δ (ppm): 154.1, 151.0, 141.5, 132.1, 127.9, 127.6, 119.6, 117.8, 108.1, 57.0.
Mass Spectrometry (EI) m/z: 239 (M⁺, ⁸¹Br, 98%), 237 (M⁺, ⁷⁹Br, 100%).

Expert Interpretation: The proton NMR shows the characteristic singlet for the methoxy group at 4.08 ppm and distinct signals in the aromatic region, confirming the substituted isoquinoline structure. The carbon NMR aligns with the expected number and type of carbon atoms. Mass spectrometry clearly shows the isotopic pattern for a monobrominated compound, providing definitive evidence of the bromine atom's presence.

Applications in Research and Drug Development

The strategic placement of the bromo and methoxy groups makes 8-Bromo-3-methoxyisoquinoline a highly valuable intermediate in medicinal chemistry. The introduction of a bromine atom into a molecular structure is a common strategy in drug design to enhance potency or modify pharmacokinetic properties.[5]

Role as a Synthetic Building Block

The bromine atom at the C8 position serves as a versatile synthetic handle for introducing further complexity. It is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various aryl, alkyl, or nitrogen-containing substituents. This versatility is critical for generating libraries of compounds for high-throughput screening in drug discovery programs.[6]

Derivatives of brominated quinolines and isoquinolines have been investigated for their potential as anticancer agents.[7] This suggests that molecules derived from the 8-Bromo-3-methoxyisoquinoline scaffold could be explored for similar activities.

G A 8-Bromo-3-methoxyisoquinoline B Aryl Boronic Acids (Suzuki Coupling) A->B Pd Catalyst C Alkynes (Sonogashira Coupling) A->C Pd/Cu Catalysts D Amines (Buchwald-Hartwig Coupling) A->D Pd Catalyst E C8-Aryl Substituted Isoquinolines B->E F C8-Alkynyl Substituted Isoquinolines C->F G C8-Amino Substituted Isoquinolines D->G H Oncology E->H I Infectious Diseases E->I J Neuroscience E->J F->H F->I F->J G->H G->I G->J

Caption: Role as a versatile building block in medicinal chemistry.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling 8-Bromo-3-methoxyisoquinoline. It is classified as an irritant and is acutely toxic if swallowed.

Hazard InformationDetails
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
Precautionary Statements P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1, STOT SE 3.

Source: Sigma-Aldrich Safety Data.[1]

Self-Validating Protocol Insight: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of accidental exposure, follow the precautionary statements diligently and seek immediate medical attention if necessary.

References

  • 8-Bromo-3-methoxyisoquinoline ≥90% . MilliporeSigma. [Link]

  • What are the applications of 8-bromoisoquinoline? . Knowledge. [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane . Semantic Scholar. [Link]

  • 8-bromo-3-methoxyisoquinoline (C10H8BrNO) . PubChemLite. [Link]

  • 8-Bromoisoquinoline . PubChem. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics . PMC. [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane . ResearchGate. [Link]

  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . PMC. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design . Journal of Medical Science. [Link]

Sources

Exploratory

Whitepaper: The Discovery, Synthesis, and Application of 8-Bromo-3-methoxyisoquinoline

Executive Summary In the landscape of modern medicinal chemistry and synthetic methodology, 8-Bromo-3-methoxyisoquinoline stands as a highly versatile and privileged building block. Featuring a halogenated isoquinoline c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and synthetic methodology, 8-Bromo-3-methoxyisoquinoline stands as a highly versatile and privileged building block. Featuring a halogenated isoquinoline core enriched by a methoxy group, this compound provides chemists with a precise synthetic handle for late-stage diversification. This technical guide explores the historical synthesis of the molecule via Jackson's modification of the Pomeranz-Fritsch reaction, its critical role in pioneering continuous flow organometallic chemistry, and its strategic utility in drug discovery programs targeting pain and inflammation.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of 8-Bromo-3-methoxyisoquinoline is essential for predicting its behavior in complex reaction matrices and biological assays[1]. The strategic placement of the bromine atom at the C8 position enables facile palladium-catalyzed cross-coupling, while the C3 methoxy group modulates the electronic density of the heterocyclic system.

PropertyValue / Description
Empirical Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
CAS Number 608515-50-0
Melting Point 61–67 °C
SMILES String COc1cc2cccc(Br)c2cn1
Key Functional Groups Bromo, Methoxy, Isoquinoline core

Table 1: Physicochemical properties of 8-Bromo-3-methoxyisoquinoline[1].

De Novo Synthesis: Overcoming Regioselectivity Challenges

Historically, the synthesis of 8-substituted isoquinolines via the traditional Pomeranz-Fritsch ring synthesis was plagued by poor regioselectivity and severe functional group degradation caused by harsh acidic environments[2]. The breakthrough in accessing the 8-bromo-3-methoxyisoquinoline architecture was achieved by implementing Jackson's modification [2].

The Causality of the Modification: The classic Pomeranz-Fritsch approach relies on the cyclization of a benzylaminoacetal. However, the intermediate secondary amine is highly susceptible to oxidation and unwanted side reactions. By converting this amine into a tosylamide prior to cyclization, the electron-withdrawing tosyl group serves a dual purpose. First, it prevents the unwanted protonation of the amine during the strongly acidic cyclization step. Second, it acts as a superior leaving group during the final aromatization phase, stabilizing the transition state and driving the equilibrium exclusively toward the desired isoquinoline core[2].

Pomeranz_Fritsch A 2-Bromobenzaldehyde Derivative B Acetal Intermediate A->B 1. Amine 2. NaBH4 C Tosylamide Protection B->C TsCl, Pyridine D 8-Bromo-3- methoxyisoquinoline C->D TsOH, Toluene (Cyclization)

Workflow of Jackson's modification of the Pomeranz-Fritsch synthesis for isoquinoline cores.

Mechanistic Workflow: Jackson’s Modification Protocol

The following is a self-validating protocol for the synthesis of 8-bromo-3-methoxyisoquinoline, ensuring high fidelity in the ring-closure step[2].

  • Schiff Base Formation : React 2-bromo-3-methoxybenzaldehyde with 2,2-dimethoxyethanamine to form the corresponding imine.

  • Reduction : Reduce the imine intermediate using sodium borohydride (NaBH₄) to yield the secondary benzylamino-acetal.

  • Tosylamide Protection : Dissolve the acetal in dry pyridine and introduce tosyl chloride (TsCl). Stir at room temperature to afford the N-tosyl protected acetal. Self-Validation: The completion of this step is visually confirmed by the precipitation of pyridine hydrochloride.

  • Acid-Catalyzed Cyclization : Dissolve the tosylamide acetal in dry toluene and add p-toluenesulfonic acid (TsOH). Reflux the mixture. The acidic conditions deprotect the acetal to an aldehyde, initiating electrophilic aromatic substitution to close the ring, followed by the elimination of toluenesulfinic acid to yield the fully aromatized 8-bromo-3-methoxyisoquinoline[2].

Modern Applications: Continuous Flow Organometallic Chemistry

In contemporary synthetic methodology, 8-bromo-3-methoxyisoquinoline has served as a benchmark substrate for advancing continuous flow organometallic chemistry. Performing halogen-lithium (Br/Li) exchange on electron-deficient heterocycles in traditional batch reactors is notoriously difficult; the resulting heteroaryllithium species are highly unstable and rapidly undergo Chichibabin-type additions or ring-opening unless maintained at strictly cryogenic temperatures (-78 °C)[3].

The Knochel group revolutionized this process by combining continuous flow microreactors with a "Turbo-Grignard" additive (MgCl₂·LiCl)[3][4].

The Causality of Flow & Additive Synergy: Pumping the reagents through a T-mixer at high flow rates creates turbulent mixing, allowing the Br/Li exchange to occur in a matter of milliseconds[4]. The immediate presence of MgCl₂ forces an ultra-fast transmetalation, converting the highly unstable lithium intermediate into a kinetically stable diorganomagnesium species. Crucially, the LiCl additive breaks up the polymeric aggregates typically formed by organomagnesium compounds. This increases their solubility (preventing reactor clogging) and enhances their nucleophilicity for downstream electrophilic trapping[3].

Flow_Chemistry S1 Syringe A: 8-Bromo-3-methoxyisoquinoline + MgCl2·LiCl Mix T-Mixer (High-speed) S1->Mix 3 mL/min S2 Syringe B: nBuLi in Hexane S2->Mix 3 mL/min React Residence Tubing (Br/Li Exchange) Mix->React 6 mL/min total Quench Electrophile Quench React->Quench Transmetalation

Continuous flow setup for ultra-fast halogen-lithium exchange and transmetalation.

Protocol: Continuous Flow Halogen-Lithium Exchange

This protocol details the precise generation and trapping of the organomagnesium intermediate[3][4].

  • Pre-cooling and System Initialization : Prepare Syringe A with a 0.20 M solution of 8-bromo-3-methoxyisoquinoline and 0.10 M MgCl₂·LiCl in anhydrous THF. Prepare Syringe B with a 0.30 M solution of n-butyllithium (nBuLi) in hexane. Precool both streams to 25 °C.

  • High-Speed Mixing : Pump both solutions simultaneously at a flow rate of 3 mL/min into a T-mixer, resulting in a total system flow rate of 6 mL/min.

  • Residence Time Execution : Route the combined stream through a PTFE residence tube calibrated to a specific volume to ensure a precise reaction time (e.g., 10 seconds). Self-Validation: Strict adherence to this residence time prevents the degradation of the transient organometallic species before transmetalation is complete.

  • In-line Electrophilic Quench : Direct the effluent into a second T-mixer where it intersects with a stream of the desired electrophile (e.g., an aldehyde, ketone, or disulfide) to yield the functionalized isoquinoline derivative.

Strategic Utility in Drug Discovery

Beyond its role in methodology development, 8-bromo-3-methoxyisoquinoline is a highly prized scaffold in medicinal chemistry. The isoquinoline core is a privileged structure that interacts favorably with a wide array of biological targets.

Specifically, derivatives synthesized from this building block have been patented as potent Vanilloid-1 (VR-1) receptor antagonists[5]. The VR-1 receptor is a critical target for the treatment of chronic pain and inflammatory diseases. The C8 bromine atom serves as an ideal handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows medicinal chemists to rapidly synthesize diverse libraries, exploring deep structure-activity relationships (SAR) to optimize binding affinity and pharmacokinetic profiles[5].

References

  • Title: Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane Source: semanticscholar.org URL: [Link]

  • Title: Patent Application Publication US 2005/0107388A1 (VR-1 Antagonists)
  • Title: Preparation of Diorganomagnesium Reagents by Halogen–Lithium Exchange of Functionalized Heteroaryl Halides and Subsequent in situ Trapping with MgCl₂·LiCl in Continuous Flow Source: thieme-connect.de URL: [Link]

  • Title: Preparation of Lithium, Sodium and Potassium Organometallics by Metalation and Halogen/Metal Exchange in Continuous Flow Source: uni-muenchen.de URL: [Link]

Sources

Foundational

Solvation Dynamics and Organic Solubility Profiles of 8-Bromo-3-methoxyisoquinoline: A Technical Guide

Introduction and Physicochemical Profile 8-Bromo-3-methoxyisoquinoline (CAS: 608515-50-0) is a highly versatile halogenated N-heterocycle widely utilized as a core building block in active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Profile

8-Bromo-3-methoxyisoquinoline (CAS: 608515-50-0) is a highly versatile halogenated N-heterocycle widely utilized as a core building block in active pharmaceutical ingredient (API) synthesis, transition-metal cross-coupling reactions, and advanced continuous-flow metalation [1, 2]. For synthetic and medicinal chemists, understanding its solubility profile across various organic solvents is paramount. Proper solvent selection optimizes reaction kinetics, ensures reagent homogeneity, and prevents catastrophic microreactor blockages in flow chemistry.

Core Physicochemical Properties
  • Empirical Formula: C10H8BrNO

  • Molecular Weight: 238.08 g/mol

  • Appearance: Pale yellow to brown solid

  • Melting Point: 61–67 °C [1]

  • Hydrogen Bond Donor Count: 0

  • Hydrogen Bond Acceptor Count: 2 (Pyridine-like N-atom, Methoxy O-atom)

Theoretical Framework of Solvation

As a Senior Application Scientist, I approach solvation not merely as a physical state, but as a dynamic interaction of intermolecular forces. The solubility of 8-Bromo-3-methoxyisoquinoline is dictated by three structural features:

  • Aromatic Isoquinoline Core: Promotes strong π−π stacking and London dispersion forces, rendering the compound highly soluble in halogenated solvents (e.g., Dichloromethane) and aromatic media.

  • Methoxy and Nitrogen Heteroatoms: Act as potent hydrogen bond and Lewis acid acceptors. This allows for excellent solvation in polar aprotic solvents (e.g., THF, DMF, DMSO) via dipole-dipole interactions and Lewis acid-base coordination.

  • Bromine Substituent: Increases the molecule's overall lipophilicity (LogP) and molecular weight. This significantly reduces solubility in highly polar protic solvents like water, while enhancing solubility in moderately non-polar organic media.

Empirical Solubility Data in Organic Solvents

The following table synthesizes the quantitative and qualitative solubility behavior of 8-Bromo-3-methoxyisoquinoline across common laboratory solvents, categorized by their primary synthetic applications [1, 2, 3].

SolventClassificationRelative SolubilityEstimated CapacityPrimary Synthetic Application
Tetrahydrofuran (THF) Polar Aprotic (Ether)Excellent> 0.5 MHalogen-metal exchange, Flow chemistry [2]
Dimethylformamide (DMF) Polar AproticExcellent> 1.0 MO-alkylation, SNAr, Transition-metal coupling [3]
Dichloromethane (DCM) HalogenatedExcellent> 1.0 MLiquid-liquid extraction, Chromatography
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent> 1.0 MNMR Spectroscopy, High-temp functionalization
Ethyl Acetate (EtOAc) Polar Aprotic (Ester)Good~ 0.2 M - 0.5 MFlash column chromatography
Hexane / Heptane Non-polar AliphaticPoor< 0.05 MAnti-solvent for crystallization
Water Polar ProticInsoluble< 0.001 MAqueous quenching and organic workup

Mechanistic Insights into Solvent Selection

THF in Halogen-Metal Exchange

In advanced flow chemistry, THF is the absolute solvent of choice for halogen-lithium or halogen-magnesium exchange. Causality dictates this choice: the oxygen atom in THF acts as a Lewis base, coordinating directly with the highly electrophilic lithium or magnesium cations. This coordination stabilizes the transient organometallic species (e.g., diorganomagnesium intermediates) and prevents their precipitation out of the solution matrix [2].

DMF in Nucleophilic Substitutions

For reactions involving the synthesis or functionalization of the isoquinoline core—such as the O-alkylation of 8-bromoisoquinolin-3-ol to form 8-Bromo-3-methoxyisoquinoline—dry DMF is preferred [3]. Its high dielectric constant effectively solvates ionic reagents (like silver carbonate or sodium methoxide) while leaving the nucleophile relatively "naked" and highly reactive, thereby accelerating SN​2 and SN​Ar kinetics.

Experimental Protocols

Protocol A: Preparation of a 0.20 M Solution for Continuous Flow Halogen-Metal Exchange

Context: This protocol is adapted from established methodologies for preparing diorganomagnesium reagents in continuous flow microreactors[2].

Rationale: Continuous flow systems are highly susceptible to clogging. Complete dissolution is critical. The addition of MgCl2​⋅LiCl breaks up polymeric organometallic aggregates, ensuring a homogeneous solution.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 5 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Solute Addition: Weigh exactly 47.6 mg (0.20 mmol) of 8-Bromo-3-methoxyisoquinoline. Transfer it into the Schlenk flask.

  • Solvent & Additive Introduction: Add 1.0 mL of anhydrous THF. Introduce MgCl2​⋅LiCl to achieve a 0.10 M concentration (0.5 equivalents relative to the isoquinoline).

  • Agitation: Stir at 25 °C for 10 minutes.

    • Self-Validation Check: Visually inspect the solution against a strong light source. It must be completely transparent (pale yellow). Any turbidity indicates moisture contamination or incomplete dissolution, which will cause system failure.

  • Filtration (Critical): Pass the solution through a 0.22 μm PTFE syringe filter directly into the injection loop of the flow reactor. This prevents microscopic particulates from clogging the T-mixer.

  • Flow Execution: Pump the solution to meet an n -BuLi stream (0.30 M in hexane) at a T-mixer with a combined flow rate of 6 mL/min.

Protocol B: Gravimetric Solubility Screening Assay

Context: A standardized, self-validating method to determine the exact thermodynamic solubility limit of the compound in a novel solvent mixture.

Step-by-Step Methodology:

  • Equilibration: Add 1.0 mL of the target solvent (e.g., EtOAc) to a 2.0 mL Eppendorf tube.

  • Saturation: Incrementally add 8-Bromo-3-methoxyisoquinoline in 10 mg portions, vortexing for 60 seconds after each addition, until a solid pellet persists at the bottom.

  • Thermostating: Place the tube in a thermoshaker at 25 °C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes to tightly pellet the undissolved solid.

  • Quantification: Carefully extract exactly 500 μL of the clear supernatant and transfer it to a pre-weighed (tared) glass vial.

  • Evaporation: Remove the solvent under a gentle stream of nitrogen, followed by high vacuum for 2 hours.

  • Calculation: Weigh the vial. The mass of the residue multiplied by 2 yields the solubility in mg/mL.

Visualizations

Solvation cluster_solvents Organic Solvents & Primary Interactions Solute 8-Bromo-3-methoxyisoquinoline (Solid, mp 61-67 °C) THF THF / Ethers (Lewis Acid-Base) Solute->THF Oxygen lone pairs coordinate with transient metal cations DMF DMF / DMSO (Dipole-Dipole) Solute->DMF High dielectric constant solvates polar functional groups DCM DCM / CHCl3 (Dispersion & Pi-Stacking) Solute->DCM Halogen bonding and aromatic ring stacking

Figure 1: Intermolecular forces dictating the solvation of 8-Bromo-3-methoxyisoquinoline.

FlowChemistry A Solution A (Homogeneous) 8-Bromo-3-methoxyisoquinoline + MgCl2·LiCl in THF T T-Mixer (6 mL/min combined flow) A->T 0.20 M B Solution B (Homogeneous) nBuLi in Hexane B->T 0.30 M R Residence Tube (Halogen-Metal Exchange) T->R 25 °C, 10 min E Electrophile Quench (e.g., Ketones/Aldehydes) R->E Soluble Diorganomagnesium Intermediate

Figure 2: Workflow for continuous flow metalation of 8-Bromo-3-methoxyisoquinoline.

References

  • Ketels, M., et al. "Preparation of Lithium, Sodium and Potassium Organometallics by Metalation and Halogen/Metal Exchange in Continuous Flow." Ludwig-Maximilians-Universität München, 2020. Available at:[Link]

  • Brown, et al. "Patent Application Publication: US 2005/0107388A1." Google Patents, 2005.
Exploratory

An In-depth Technical Guide to 8-Bromo-3-methoxyisoquinoline: Physical Properties and Synthetic Considerations

For Immediate Release This technical guide provides a comprehensive overview of the physical and chemical properties of 8-Bromo-3-methoxyisoquinoline (CAS No. 608515-50-0), a key heterocyclic building block in drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of 8-Bromo-3-methoxyisoquinoline (CAS No. 608515-50-0), a key heterocyclic building block in drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characterization and the critical impact of synthesis and purification on its physical appearance and melting point.

Executive Summary

8-Bromo-3-methoxyisoquinoline is a substituted isoquinoline with significant potential in medicinal chemistry. A thorough understanding of its physical properties is paramount for its effective use in synthetic applications. This guide consolidates available data on its physical appearance and melting point, highlighting and analyzing notable discrepancies in reported values. We delve into the synthetic methodology, specifically the Pomeranz-Fritsch reaction, to provide a causal explanation for these variations. Detailed spectroscopic data and a proposed purification workflow are also presented to serve as a practical reference for researchers.

Physical Properties: A Tale of Two Data Sets

The physical characterization of 8-Bromo-3-methoxyisoquinoline presents a curious case of conflicting data between commercial suppliers and peer-reviewed scientific literature. This discrepancy underscores the critical importance of rigorous purification and analytical validation in chemical synthesis.

Consolidated Physical Data
PropertyCommercial Supplier DataLiterature Data (uglest et al., 1995)
Physical Appearance Solid[1][2]Yellow Solid
Melting Point (°C) 61-67[1][2], with cited literature values of 44-46 and 45-49105-107, with a cited literature value of 108-109
Molecular Formula C₁₀H₈BrNO[1][2]C₁₀H₈BrNO
Molecular Weight 238.08 g/mol [1][2]238.08 g/mol
CAS Number 608515-50-0[1][2]Not explicitly stated, but refers to the same compound
Analysis of Discrepancies: The Role of Purity and Isomerism

The significant variation in melting point and the difference in described color (unspecified "solid" vs. "yellow solid") are likely attributable to the purity of the material. The lower melting point ranges reported by commercial vendors may indicate the presence of impurities, such as residual solvents or unreacted starting materials. The commercial assay is often specified as ≥90%, which allows for a significant percentage of impurities that can depress and broaden the melting point range.[1][2]

Conversely, the higher, sharper melting point of 105-107 °C reported in the scientific literature suggests a significantly purer crystalline solid. The synthesis described by uglest et al. involves a multi-step process followed by chromatographic purification, a method designed to isolate a single, pure compound.

Furthermore, the Pomeranz-Fritsch synthesis can potentially lead to the formation of isomeric products, depending on the regioselectivity of the cyclization step. The presence of even small amounts of a constitutional isomer, such as 6-Bromo-3-methoxyisoquinoline, would result in a mixture with a lower and broader melting point. The yellow color reported in the literature is also a key descriptor of the pure compound, which may be absent in less pure samples.

Synthesis and Purification: A Methodological Deep Dive

The most detailed synthetic route to 8-Bromo-3-methoxyisoquinoline is a modified Pomeranz-Fritsch reaction.[3] This classical method for isoquinoline synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal.

The Pomeranz-Fritsch Synthesis Pathway

The synthesis of 8-Bromo-3-methoxyisoquinoline, as inferred from related literature, involves a two-stage process:

  • Formation of the Schiff Base: The initial step is the condensation of an appropriately substituted benzaldehyde (in this case, a 2-bromo-x-methoxybenzaldehyde) with an aminoacetal, typically 2,2-dimethoxyethylamine or 2,2-diethoxyethylamine, to form a Schiff base (a benzalaminoacetal). This is an equilibrium reaction where the removal of water drives the reaction to completion.

  • Acid-Catalyzed Cyclization: The formed Schiff base is then treated with a strong acid, such as sulfuric acid or polyphosphoric acid, and heated. This induces an electrophilic aromatic substitution reaction, where the benzene ring attacks an electrophilic intermediate, leading to the formation of the isoquinoline ring system.

G cluster_0 Stage 1: Schiff Base Formation cluster_1 Stage 2: Cyclization & Purification A Substituted Benzaldehyde C Schiff Base (Benzalaminoacetal) A->C + B Aminoacetal B->C + D Crude 8-Bromo-3-methoxyisoquinoline C->D  Strong Acid, Heat (Pomeranz-Fritsch Cyclization) E Chromatographic Purification D->E F Pure 8-Bromo-3-methoxyisoquinoline E->F

Synthetic and Purification Workflow
Experimental Protocol: Key Considerations

Based on the work of uglest et al., the synthesis of what is referred to as "8-bromo-7-methoxyisoquinoline" (a related isomer, but the principles apply) involves a Jackson modification of the Pomeranz-Fritsch synthesis. The final purification step is crucial for obtaining a product with the reported high melting point.

Step-by-Step Methodology (Generalized from related syntheses):

  • Reaction Setup: A solution of the precursor tosylamide in a dry, high-boiling solvent like toluene is prepared.

  • Cyclization: A strong acid catalyst, such as p-toluenesulfonic acid, is added, and the mixture is heated to reflux.

  • Workup: After the reaction is complete, the mixture is cooled and neutralized with an aqueous base (e.g., sodium carbonate solution). The organic product is extracted into a solvent like dichloromethane.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield a crude product, often described as a brown oil.

  • Purification: The crude material is purified by column chromatography on silica gel. Elution with a suitable solvent system separates the desired product from byproducts and starting materials. It is this step that is critical for achieving high purity. The final product is isolated as a yellow solid.

The difference in the reported physical properties is likely a direct consequence of the rigor of this final purification step.

Spectroscopic and Analytical Data

The following spectroscopic data corresponds to the high-purity, yellow solid form of 8-Bromo-3-methoxyisoquinoline with a melting point of 105-107 °C.

AnalysisData
¹H-NMR (300 MHz, CDCl₃)δ 4.08 (3H, s), 7.50 (1H, d, J=9.0 Hz), 7.59 (1H, d, J=5.6 Hz), 7.84 (1H, d, J=9.0 Hz), 8.52 (1H, d, J=5.6Hz), 9.62 (1H, s)
¹³C-NMR (300 MHz, CDCl₃)δ 57.0, 108.1, 117.8, 119.6, 127.6, 127.9, 132.1, 141.5, 151.0, 154.1
Mass Spec. (EI)m/z 239 (M⁺, ⁸¹Br, 98%), 237 (M⁺, ⁷⁹Br, 100%)

Note: The NMR and MS data are for a related isomer, 8-bromo-7-methoxyisoquinoline, as detailed in the primary literature source. This serves as a representative example of the characterization of a high-purity bromomethoxyisoquinoline.

Conclusion and Recommendations

The physical properties of 8-Bromo-3-methoxyisoquinoline, specifically its melting point and color, are highly dependent on its purity. Researchers and drug development professionals should be aware of the significant discrepancies between commercially available material and the highly purified compound described in the scientific literature. For applications where high purity is critical, such as in late-stage drug development or quantitative structure-activity relationship (QSAR) studies, it is strongly recommended that commercially sourced 8-Bromo-3-methoxyisoquinoline be re-purified, for instance by column chromatography, until a constant melting point in the 105-107 °C range is achieved and the material appears as a yellow solid. For routine synthetic use as a building block, the less pure material may be suitable, but its purity should be taken into account when analyzing reaction outcomes.

References

  • MilliporeSigma. 8-Bromo-3-methoxyisoquinoline Product Page. [Link]

  • uglest, M. K.; Rømming, C.; Undheim, K. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. J. Heterocycl. Chem.1995, 32(4), 1297-1302.
  • Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Org. React.1951, 6, 191-206.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Heck Reaction of 8-Bromo-3-methoxyisoquinoline for Advanced Intermediate Synthesis

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction in Drug Discovery The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction in Drug Discovery

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings.[1]

The isoquinoline scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds and natural products. Its derivatives exhibit a wide range of pharmacological activities, including antitumor, anesthetic, and vasodilator properties.[5] Consequently, efficient methods for the functionalization of the isoquinoline nucleus are of paramount importance to drug development professionals.

This document provides a detailed guide to the application of the Heck reaction using 8-bromo-3-methoxyisoquinoline as a key building block. We will delve into the mechanistic underpinnings of the reaction, provide robust and validated experimental protocols, and offer insights into reaction optimization and troubleshooting. The aim is to equip researchers with the knowledge to confidently and successfully utilize this powerful transformation for the synthesis of advanced pharmaceutical intermediates.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][6] Understanding this mechanism is critical for rationalizing reaction conditions and troubleshooting unforeseen outcomes. The cycle can be broadly divided into four key steps: oxidative addition, migratory insertion, β-hydride elimination, and catalyst regeneration.[7][8][9]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 8-bromo-3-methoxyisoquinoline. This step oxidizes the palladium from the 0 to the +2 state, forming a square planar organopalladium(II) complex.[10] This is often the rate-limiting step of the reaction, particularly for less reactive aryl halides.[11]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium(II) center. This is followed by a syn-migratory insertion, where the isoquinoline moiety is transferred to one of the sp² carbons of the alkene, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[1][6]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, the alkylpalladium(II) intermediate must possess a hydrogen atom on a carbon adjacent (β) to the palladium. This hydrogen is eliminated along with the palladium, forming a palladium-hydride species and releasing the substituted alkene product.[7] This step typically proceeds to give the more thermodynamically stable E-isomer (trans) of the product.[2]

  • Catalyst Regeneration: The final step involves the regeneration of the active Pd(0) catalyst. A base, such as triethylamine or sodium acetate, is required to react with the palladium-hydride species (HPdL₂X), eliminating H-Base-X and returning the palladium to its catalytically active zero-valent state.[8]

Heck_Mechanism Figure 1: The Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)L₂(Br) Complex Pd0->OxAdd ArBr 8-Bromo-3-methoxyisoquinoline (Ar-Br) ArBr->OxAdd Oxidative Addition PiComplex Alkene π-Complex OxAdd->PiComplex Alkene Alkene (R-CH=CH₂) Alkene->PiComplex Coordination MigIns σ-Alkylpalladium(II) Intermediate PiComplex->MigIns syn-Migratory Insertion BetaElim [H-Pd(II)L₂(Br)]-Alkene π-Complex MigIns->BetaElim β-Hydride Elimination Product Substituted Alkene (Ar-CH=CH-R) BetaElim->Product Product Release Regen H-Pd(II)L₂(Br) BetaElim->Regen Regen->Pd0 Reductive Elimination HBaseX [H-Base]⁺Br⁻ Regen->HBaseX Base Base Base->Regen

Caption: The Mizoroki-Heck Catalytic Cycle

Experimental Protocols

The following protocols are designed as a robust starting point for the Heck coupling of 8-bromo-3-methoxyisoquinoline with common alkene partners. As with any reaction, optimization may be required based on the specific alkene used.

Protocol 1: General Coupling with Styrene

This protocol is optimized for the coupling of 8-bromo-3-methoxyisoquinoline with styrene, a common and relatively reactive alkene partner.

Materials and Reagents:

  • 8-Bromo-3-methoxyisoquinoline (FW: 238.08 g/mol )

  • Styrene (FW: 104.15 g/mol )

  • Palladium(II) acetate [Pd(OAc)₂] (FW: 224.50 g/mol )

  • Tri-tert-butylphosphine [P(t-Bu)₃] or a suitable alternative ligand

  • Sodium acetate (NaOAc) (FW: 82.03 g/mol )

  • Tetrabutylammonium bromide (TBAB) (FW: 322.37 g/mol )

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, for workup

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Experimental Workflow Diagram:

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Add Solids to Oven-Dried Flask Degas 2. Evacuate & Backfill with Argon (3x) Prep->Degas AddLiq 3. Add Anhydrous Solvent & Liquid Reagents Degas->AddLiq Heat 4. Heat to 120 °C with Stirring AddLiq->Heat Monitor 5. Monitor by TLC/GC-MS (6-24 h) Heat->Monitor Cool 6. Cool to RT & Dilute with Ethyl Acetate Monitor->Cool Wash 7. Wash with Water & Brine Cool->Wash Dry 8. Dry, Filter, & Concentrate Wash->Dry Purify 9. Purify via Column Chromatography Dry->Purify

Caption: A typical workflow for a Heck reaction.

Step-by-Step Procedure:

  • Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromo-3-methoxyisoquinoline (e.g., 238 mg, 1.0 mmol, 1.0 equiv.), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), sodium acetate (123 mg, 1.5 mmol, 1.5 equiv.), and tetrabutylammonium bromide (322 mg, 1.0 mmol, 1.0 equiv.).

    • Scientist's Note: The use of a phase-transfer agent like TBAB can be beneficial, especially with inorganic bases, by increasing the solubility of anionic species and promoting the ionic mechanism of the Heck reaction.[12][13]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Scientist's Note: Rigorous exclusion of oxygen is crucial as it can oxidize the active Pd(0) species, leading to catalyst decomposition and low conversion.[14]

  • Ligand Addition (Optional but Recommended): If using a solid phosphine ligand like tri-tert-butylphosphine (9.7 mg, 0.048 mmol, 4.8 mol%), it can be added with the other solids. If it is a liquid or air-sensitive, it should be added via syringe after establishing an inert atmosphere.

    • Scientist's Note: Electron-rich, bulky phosphine ligands like P(t-Bu)₃ often accelerate the rate-limiting oxidative addition step and promote reductive elimination, leading to more efficient catalysis, especially for less reactive aryl bromides and chlorides.[15][16]

  • Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by styrene (172 µL, 1.5 mmol, 1.5 equiv.).

  • Reaction Execution: Place the flask in a preheated oil bath at 120 °C and stir vigorously.

    • Scientist's Note: A temperature range of 100-140 °C is typical for Heck reactions involving aryl bromides.[17] Higher temperatures increase the reaction rate but may also lead to catalyst decomposition or side reactions.[14]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Data Summary and Optimization

The success of a Heck reaction is highly dependent on the interplay of several variables. The following table summarizes key parameters and provides a starting point for optimization.

ParameterRecommended Starting ConditionOptimization Rationale & ConsiderationsKey References
Catalyst Loading 1-2 mol% Pd(OAc)₂Higher loading (up to 5 mol%) may be needed for challenging substrates but increases cost. Lowering loading (e.g., to 0.5%) is desirable for process efficiency but requires a highly active system.[18][19]
Ligand P(t-Bu)₃ (2-5 mol%)Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) are often superior to PPh₃ for aryl bromides. The Pd:Ligand ratio (typically 1:2 to 1:4) is critical; excess ligand can inhibit the reaction.[15][16][20]
Base NaOAc or Et₃N (1.5-2.5 equiv.)Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. The choice of base can impact yield and side product formation. Stronger bases may be required for less reactive partners.[1][4][6]
Solvent DMF, NMP, DioxanePolar aprotic solvents are generally preferred. NMP is often a good choice for higher temperatures due to its high boiling point. Greener solvents like ethanol can also be effective, sometimes with microwave irradiation.[4][12][21]
Temperature 100-120 °CTemperature is a critical parameter.[14] If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower the temperature and consider a more active catalyst system.[17][18][19]
Alkene Equivalents 1.2-1.5 equiv.A slight excess of the alkene is typically used to ensure complete consumption of the more valuable aryl bromide.[13]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Reaction temperature too low.3. Steric hindrance.1. Ensure an inert atmosphere; use fresh, high-purity reagents. Consider a pre-catalyst.2. Incrementally increase temperature by 10-20 °C.3. Screen bulkier ligands (e.g., XPhos, SPhos) to promote a more open coordination sphere around the palladium.
Multiple Products / Low Selectivity 1. Side reactions (e.g., alkene isomerization).2. Reaction temperature too high.1. Screen different bases or solvents. Ensure high purity of starting materials.2. Lower the reaction temperature.
Catalyst Decomposition (Black Precipitate) 1. Presence of oxygen.2. Reaction temperature too high for the catalyst system.1. Improve inert atmosphere technique (ensure proper degassing of solvent).2. Lower the temperature or screen more thermally stable ligands (e.g., NHCs).

References

  • Heck reaction - Wikipedia. Available at: [Link]

  • Chemistry Heck Reaction | SATHEE JEE. Available at: [Link]

  • Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction. Available at: [Link]

  • Efficient Synthesis of Chiral Isoquinoline and Pyrido[1,2-b]-isoquinoline Derivatives via Intramolecular Heck Reactions - Academia.edu. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes - AIP Publishing. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Available at: [Link]

  • Heck reaction - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy - PMC. Available at: [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available at: [Link]

  • Phosphaadamantanes as Ligands for Palladium-Catalysed Heck Reactions - ProQuest. Available at: [Link]

  • Optimization of the Mizoroki−Heck Reaction Using Design of Experiment (DoE). Available at: [Link]

  • Heck Reaction - BYJU'S. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. Available at: [Link]

  • Chemistry Heck Reaction - Sathee NEET. Available at: [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing. Available at: [Link]

  • Synthesis of isoquinolines a | Download Table - ResearchGate. Available at: [Link]

  • Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation - Scirp.org. Available at: [Link]

  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study - SZTE Publicatio Repozitórium. Available at: [Link]

  • (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - ResearchGate. Available at: [Link]

  • Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. Available at: [Link]

  • Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H>2>CCH(CF>2>)>n-1>CF>3> (n = 8, 10). Available at: [Link]

  • heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide i. Available at: [Link]

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available at: [Link]

  • Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10) - ResearchGate. Available at: [Link]

  • A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. Available at: [Link]

  • Heck Reactions | Greener Organic Transformations | Books Gateway | Royal Society of Chemistry. Available at: [Link]

  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

  • 8-Bromo-3-methoxyisoquinoline = 90 608515-50-0 - MilliporeSigma. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling of 8-Bromo-3-methoxyisoquinoline

Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][2][3] These attributes have established the Sonogashira coupling as an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4][5][6]

Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic molecules with significant biological activity.[7][8][9] The introduction of an alkynyl moiety onto the isoquinoline core via Sonogashira coupling provides a versatile handle for further chemical elaboration, making 8-bromo-3-methoxyisoquinoline a valuable building block for the synthesis of novel therapeutic agents and functional materials.[10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling of 8-bromo-3-methoxyisoquinoline. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for both traditional and copper-free conditions, and provide a systematic approach to troubleshooting common experimental challenges.

Mechanistic Insights: The Dual Catalytic Cycle

The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11][12][13] Understanding these cycles is crucial for rational optimization and troubleshooting.

The Palladium Cycle:

  • Reductive Elimination: The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst.[2]

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (8-bromo-3-methoxyisoquinoline), forming a Pd(II) intermediate. This step is often rate-limiting, particularly with less reactive aryl bromides compared to aryl iodides.[11][14]

  • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center.[1][11]

  • Reductive Elimination: The final coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1][11]

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) co-catalyst coordinates to the terminal alkyne. In the presence of a base (typically an amine), the terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[15]

  • Role of Copper: This copper acetylide is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium complex.[15]

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-Br pd0->pd_ox Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)L₂-C≡CR pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_i Cu(I) cu_alkyne [Cu(I)-alkyne] complex cu_i->cu_alkyne Coordination (H-C≡CR) cu_acetylide Cu(I)-C≡CR cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_ox Transfers alkynyl group caption Dual catalytic cycles of the Sonogashira reaction.

Caption: Dual catalytic cycles of the Sonogashira reaction.

Experimental Protocols

PART A: Traditional Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of 8-bromo-3-methoxyisoquinoline with a variety of terminal alkynes.

Materials and Reagents:

  • 8-Bromo-3-methoxyisoquinoline

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., Triethylamine (TEA), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Optimized Reaction Conditions:

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[2]
Copper Co-catalyst CuI (2-10 mol%)Accelerates the reaction by forming the highly reactive copper acetylide intermediate.[2][15]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[15]
Solvent THF, DMF, or neat amineThe choice of solvent can influence catalyst stability and reaction rate.[16][17]
Temperature Room Temperature to 80 °CAryl bromides are less reactive than iodides and may require heating to facilitate oxidative addition.[14][18]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.[18][19]

Step-by-Step Protocol:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 8-bromo-3-methoxyisoquinoline (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (e.g., 3 mol%), and copper(I) iodide (e.g., 5 mol%).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) and degassed triethylamine via syringe. Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (start with room temperature and increase if necessary). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

PART B: Copper-Free Sonogashira Coupling

The primary drawback of the traditional method is the potential for alkyne homocoupling, known as the Glaser coupling, which is promoted by the copper catalyst in the presence of oxygen.[15][20] Copper-free protocols have been developed to mitigate this side reaction, which can be particularly beneficial for more challenging substrates.[13][21]

Key Modifications for Copper-Free Conditions:

  • Ligand Choice: The absence of copper necessitates the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[11]

  • Base: A stronger base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), may be required to deprotonate the alkyne in the absence of the copper co-catalyst.[11]

  • Palladium Source: Palladium acetate [Pd(OAc)₂] is often used in conjunction with a phosphine ligand.[22]

Optimized Reaction Conditions (Copper-Free):

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(OAc)₂ (1.5-3 mol%) with a phosphine ligand (e.g., XPhos, 3-6 mol%)Bulky, electron-rich ligands enhance catalyst activity and stability, compensating for the absence of copper.[11][22]
Base Cs₂CO₃ or K₂CO₃ (2.0 equiv.)A stronger inorganic base is often needed to facilitate alkyne deprotonation.[23]
Solvent DMF, Dioxane, or TolueneAprotic polar solvents are typically effective.
Temperature 80-120 °CHigher temperatures are generally required for copper-free couplings of aryl bromides.[22]
Atmosphere Inert (Argon or Nitrogen)While Glaser coupling is avoided, an inert atmosphere is still crucial to prevent catalyst decomposition.[19]

Step-by-Step Protocol (Copper-Free):

  • Inert Atmosphere Setup: In a dry Schlenk flask, combine 8-bromo-3-methoxyisoquinoline (1.0 equiv.), Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Degassing: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Alkyne Addition: Add the anhydrous, degassed solvent and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction as described previously. Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry, concentrate, and purify the product via column chromatography.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the catalyst system active? - Fresh Pd source? - Fresh/Dry CuI? - Appropriate ligand? start->check_catalyst check_conditions Are reaction conditions optimal? - Sufficiently high temperature? - Anhydrous/degassed solvent & base? - Strictly inert atmosphere? start->check_conditions check_reagents Are starting materials pure? start->check_reagents side_reaction Is a side reaction dominant? (e.g., Glaser homocoupling) start->side_reaction solution_catalyst Solution: - Use fresh catalyst/ligand. - For Pd(II), ensure in situ reduction. check_catalyst->solution_catalyst solution_conditions Solution: - Increase temperature incrementally. - Use properly dried/degassed reagents. - Improve inert gas technique. check_conditions->solution_conditions solution_reagents Solution: - Purify starting materials. check_reagents->solution_reagents solution_side_reaction Solution: - Ensure rigorous degassing. - Reduce CuI loading. - Switch to a copper-free protocol. side_reaction->solution_side_reaction caption Troubleshooting workflow for Sonogashira coupling.

Caption: Troubleshooting workflow for Sonogashira coupling.

Common Issues and Solutions:

  • No Reaction or Low Conversion:

    • Cause: Inactive catalyst, insufficient temperature, or impurities. Aryl bromides are less reactive than aryl iodides, and the oxidative addition step can be sluggish.[14][18]

    • Solution:

      • Verify Catalyst Integrity: Use fresh palladium and copper(I) catalysts. Pd(0) complexes can be air-sensitive, and CuI can oxidize over time.[19]

      • Increase Temperature: For aryl bromides like 8-bromo-3-methoxyisoquinoline, heating is often necessary. Incrementally increase the temperature (e.g., to 60-100 °C).[14][17]

      • Change Ligand: If using a copper-free system, switch to a more electron-rich and bulky ligand like XPhos or cataCXium A to promote oxidative addition.[11][22]

      • Check Reagents: Ensure solvents and amine bases are anhydrous and properly degassed. Impurities can poison the catalyst.[19]

  • Formation of Black Precipitate (Palladium Black):

    • Cause: Decomposition of the palladium catalyst. This can be promoted by high temperatures, impurities, or certain solvents.[16][18]

    • Solution:

      • Lower Temperature: If possible, run the reaction at a lower temperature.

      • Use a More Stable Precatalyst: Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable than some Pd(0) sources.[18]

      • Maintain Inert Atmosphere: Rigorously exclude oxygen to prevent catalyst decomposition.[19]

  • Significant Alkyne Homocoupling (Glaser Product):

    • Cause: This is a common side reaction in copper-catalyzed protocols, especially in the presence of oxygen.[15][20]

    • Solution:

      • Rigorous Degassing: Ensure all reagents and the reaction vessel are thoroughly deoxygenated.

      • Reduce Copper Loading: Use the minimum effective amount of CuI.

      • Slow Alkyne Addition: Adding the alkyne slowly can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[19]

      • Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling.[20]

Conclusion

The Sonogashira coupling of 8-bromo-3-methoxyisoquinoline is a highly effective method for synthesizing valuable alkynyl-isoquinoline derivatives. By understanding the underlying mechanism, selecting the appropriate reaction conditions—whether traditional copper-catalyzed or modern copper-free—and employing a systematic approach to troubleshooting, researchers can reliably and efficiently access these important molecular scaffolds. The protocols and insights provided herein are designed to empower scientists in their pursuit of novel discoveries in drug development and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link][2]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link][4]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link][11]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link][24]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link][15]

  • Taylor & Francis Online. Development of environmental friendly synthetic strategies for Sonogashira cross coupling reaction: An update. [Link][3]

  • Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link][5]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link][21]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link][12]

  • Taylor & Francis Online. A facile approach to 6-amino-2H-pyrano[2,3-g]isoquinolin-2-ones via a sequential Sonogashira coupling of 6-cyanoumbelliferone triflate and annulations with amines. [Link][10]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link][16]

  • Reddit. Sonogashira troubleshooting help needed. [Link][17]

  • ResearchGate. Synthesis of isoquinoline derivatives. [Link][7]

  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link][23]

  • RSC Publishing. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. [Link][25]

  • Royal Society of Chemistry. Sonogashira Coupling. [Link][20]

  • ACS Publications. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. [Link][26]

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link][8]

  • PMC. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link][9]

  • Journal of Applicable Chemistry. Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. [Link][27]

  • Organic Chemistry Portal. Sonogashira coupling - Literature. [Link][28]

  • University of North Carolina Wilmington. The Sonogashira Coupling. [Link][6]

  • ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-... [Link][22]

  • ResearchGate. The mechanism suggested for the Sonogashira cross-coupling reaction. [Link][13]

Sources

Method

Application Note: Buchwald-Hartwig Amination of 8-Bromo-3-methoxyisoquinoline

Executive Summary The construction of carbon-nitrogen bonds via the 1 is a cornerstone transformation in modern medicinal chemistry and pharmaceutical process development[1]. However, applying this methodology to sterica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of carbon-nitrogen bonds via the 1 is a cornerstone transformation in modern medicinal chemistry and pharmaceutical process development[1]. However, applying this methodology to sterically hindered and electronically deactivated heterocycles like 8-Bromo-3-methoxyisoquinoline requires precise tuning of the catalytic system. This application note details a robust, scalable, and self-validating protocol for the amination of 8-Bromo-3-methoxyisoquinoline, emphasizing causality in catalyst selection, base compatibility, and residual metal scavenging.

Mechanistic Insights & Reaction Design

As a Senior Application Scientist, it is critical to look beyond standard screening kits and understand the specific microenvironment of the substrate to design a successful coupling reaction.

Substrate-Specific Challenges

8-Bromo-3-methoxyisoquinoline presents two distinct challenges. First, the C8 position is sterically encumbered by its proximity to the peri-hydrogen at C1, which can impede the initial oxidative addition of the palladium catalyst. Second, the basic isoquinoline nitrogen can coordinate with the active Pd(0) or Pd(II) species, pulling the metal off-cycle and leading to catalyst poisoning[2].

Ligand Causality: Why BINAP?

To overcome heteroatom coordination, the palladium center must be saturated. Monodentate ligands like PPh3 often fail here, leading to dehalogenation or stalled reactions. The use of a bidentate phosphine ligand like BINAP is highly effective; it enforces a rigid coordination geometry that prevents the formation of inactive palladium-halide dimers and accelerates the critical reductive elimination step[1].

Base and Solvent Dynamics

Isoquinoline derivatives, particularly those bearing functional groups, can be sensitive to strong alkoxides (e.g., NaOtBu), which may promote undesired nucleophilic aromatic substitution or ring degradation. Utilizing a milder, bulky base like Cs₂CO₃ in a polar aprotic solvent (THF) suppresses these degradation pathways and minimizes the formation of biaryl byproducts, a common issue when using primary amines[3][4].

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd 8-Bromo-3-methoxyisoquinoline AmineCoord Amine Coordination Pd(II)(Ar)(NHR)(Br)L_n OxAdd->AmineCoord Amine (R-NH2) Amido Deprotonation Pd(II)(Ar)(NR)L_n AmineCoord->Amido Base (Cs2CO3) RedElim Reductive Elimination Product Release Amido->RedElim RedElim->Pd0 Regenerate Pd(0)

Catalytic cycle of the Buchwald-Hartwig amination for 8-Bromo-3-methoxyisoquinoline.

Quantitative Optimization Data

The following table summarizes the optimization landscape for sterically hindered bromoisoquinolines. The data highlights the necessity of the Pd(dba)₂ / BINAP / Cs₂CO₃ system to achieve high conversion while suppressing biaryl impurities.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Biaryl Byproduct (%)
1Pd(OAc)₂ / PPh₃NaOtBuToluene100155
2Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100628
3 Pd(dba)₂ / BINAP Cs₂CO₃ THF 80 >95 <2
4Pd(OAc)₂ / BrettPhosK₃PO₄t-AmylOH90884

Data reflects established optimization trends for base-sensitive, sterically hindered bromoisoquinolines[3].

Experimental Protocol: Kiloscale-Adaptable Methodology

This protocol is designed as a self-validating system. Each phase includes a checkpoint to ensure the chemical integrity of the reaction before proceeding to the next step.

ExpWorkflow Prep Reaction Setup Inert Atmosphere Heat Catalytic Coupling 80°C, 12-16h Prep->Heat Workup Aqueous Workup Salt Removal Heat->Workup Scavenge Pd Scavenging Thiol-Silica Workup->Scavenge Purify Chromatography Product Isolation Scavenge->Purify

Experimental workflow for the amination and palladium scavenging process.

Materials & Reagents
  • Substrate : 8-Bromo-3-methoxyisoquinoline (1.0 equiv)

  • Amine : Primary or secondary amine (1.2 equiv)

  • Precatalyst : Pd(dba)₂ (0.05 equiv, 5 mol%)

  • Ligand : rac-BINAP (0.075 equiv, 7.5 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : Anhydrous THF (10 volumes)

Step-by-Step Procedure

Step 1: Reaction Setup & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-Bromo-3-methoxyisoquinoline, Pd(dba)₂, rac-BINAP, and Cs₂CO₃.

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Causality: Pd(0) complexes and electron-rich phosphine ligands are highly susceptible to oxidation. Strict exclusion of oxygen is non-negotiable to maintain the active catalytic species.

Step 2: Reagent Addition & Activation

  • Add anhydrous, rigorously degassed THF (10 volumes relative to the substrate) via syringe.

  • Add the amine (1.2 equiv) via syringe.

  • Validation Checkpoint: Upon stirring at room temperature for 5-10 minutes, the mixture should transition to a deep red/orange hue, indicating the successful formation of the active Pd(0)-BINAP complex.

Step 3: Catalytic Coupling

  • Heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block.

  • Stir vigorously for 12 to 16 hours.

  • Validation Checkpoint: Monitor the reaction via HPLC or LC-MS. The reaction is deemed complete when <1% of the 8-Bromo-3-methoxyisoquinoline remains. If conversion stalls at ~70%, do not add more catalyst; instead, verify that the system is fully sealed against oxygen ingress.

Step 4: Aqueous Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 volumes) and wash with deionized water (2 × 10 volumes) to remove inorganic salts (CsBr and unreacted Cs₂CO₃).

  • Separate the organic layer and dry over anhydrous Na₂SO₄.

Step 5: Palladium Scavenging (Critical for Pharma Applications)

  • To the dried organic filtrate, add thiol-capped silica gel (approx. 20% w/w relative to the theoretical product yield).

  • Stir the suspension at 40 °C for 2 hours.

  • Causality: Residual heavy metals must be strictly controlled in drug development. Thiol-capped silica gel efficiently coordinates and sequesters soluble palladium species, reliably reducing residual Pd levels to below 100 ppm[3].

  • Filter the mixture through a tightly packed pad of Celite, washing the cake with additional Ethyl Acetate.

Step 6: Isolation

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue via flash column chromatography (typically utilizing a Hexanes/Ethyl Acetate gradient) to yield the pure aminated isoquinoline product.

References

  • Title : Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Buchwald-Hartwig Amination Source : Chemistry LibreTexts URL :[Link]

  • Title : Buchwald–Hartwig amination Source : Wikipedia URL :[Link]

Sources

Application

Application Note: Advanced Synthesis of Bioactive Molecules from 8-Bromo-3-methoxyisoquinoline

Introduction & Strategic Significance 8-Bromo-3-methoxyisoquinoline is a highly privileged heterocyclic building block in modern medicinal chemistry and organic synthesis. The strategic placement of the bromine atom at t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

8-Bromo-3-methoxyisoquinoline is a highly privileged heterocyclic building block in modern medicinal chemistry and organic synthesis. The strategic placement of the bromine atom at the C8 position provides a versatile handle for late-stage functionalization, while the C3-methoxy group modulates the electronic density of the isoquinoline core, enhancing its hydrogen-bonding profile in biological targets. This application note details robust, field-proven methodologies for converting this scaffold into complex bioactive molecules, specifically focusing on continuous-flow organometallic functionalization and the synthesis of Vanilloid-1 (VR1/TRPV1) receptor antagonists.

Mechanistic Insights: Overcoming Heterocycle Instability

Functionalizing electron-deficient heterocycles via traditional batch halogen-lithium exchange often leads to catastrophic failure. Intermediates like 8-lithio-3-methoxyisoquinoline are notoriously unstable, prone to Chichibabin-type additions, ring-opening, or rapid protonation by the solvent.

To circumvent this, two primary strategies are employed:

  • Continuous Flow Transmetalation : By performing the halogen-lithium exchange in continuous flow with n -butyllithium ( n BuLi) in the presence of MgCl2​⋅LiCl , the transient organolithium species is immediately transmetalated into a highly stable diorganomagnesium intermediate. The LiCl breaks up organometallic aggregates, enhancing solubility and reactivity, while the microreactor environment ensures millisecond mixing and precise temperature control, completely suppressing side reactions ()[1].

  • Palladium-Catalyzed Cross-Coupling : For the synthesis of heteroaromatic ureas (potent VR1 antagonists), the C8-bromide is subjected to Buchwald-Hartwig amination. The methoxy group at C3 sterically shields the core and electronically enriches the system, facilitating oxidative addition of the palladium catalyst and stabilizing the resulting intermediate ()[2].

Pathway Visualization

Below is the logical workflow for the divergent synthesis of bioactive derivatives from 8-Bromo-3-methoxyisoquinoline.

G A 8-Bromo-3-methoxyisoquinoline (Starting Material) B Halogen-Lithium Exchange (nBuLi, MgCl2·LiCl) Continuous Flow A->B Flow Chemistry E Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki) A->E Batch Chemistry C Diorganomagnesium Intermediate (Highly Stable) B->C Transmetalation D Functionalized Isoquinolines (Ketones, Alcohols, Thioethers) C->D Electrophile Trapping F Heteroaromatic Urea Derivatives E->F Amination/Coupling G VR1 (TRPV1) Antagonists (Pain & Inflammation Therapy) F->G Target Validation

Divergent synthetic pathways for 8-Bromo-3-methoxyisoquinoline via flow and batch chemistry.

Experimental Protocols

Protocol A: Continuous Flow Synthesis of 8-Functionalized Isoquinolines

This self-validating protocol leverages continuous flow methodology to safely generate and trap reactive organomagnesium species, ensuring scalability and high fidelity ()[1].

Reagents & Equipment:

  • Syringe pumps and a PTFE T-mixer (internal diameter: 0.5 mm).

  • Solution A : 8-Bromo-3-methoxyisoquinoline (0.20 M) and MgCl2​⋅LiCl (0.10 M) in anhydrous THF.

  • Solution B : n BuLi (0.30 M in hexanes).

Step-by-Step Procedure:

  • System Priming: Flush the continuous flow system with anhydrous THF for 10 minutes at a flow rate of 2.0 mL/min to ensure strict anhydrous conditions.

  • Reagent Pumping: Pre-cool the reagent loops to 25 °C. Pump Solution A and Solution B simultaneously into the T-mixer. Maintain an overall combined flow rate of 6.0 mL/min.

  • Exchange & Transmetalation: Allow the combined stream to pass through a residence time unit (PTFE tubing) calibrated for exactly 10 seconds of residence time. This guarantees complete Br/Li exchange and immediate transmetalation to the diorganomagnesium species.

  • Electrophile Trapping: Direct the outflow into a batch flask containing a stirred solution of the desired electrophile (e.g., cyclohexanone, 1.5 equiv) in THF at 0 °C.

  • Quenching & Workup: Stir the mixture for 10 minutes (monitor disappearance of the electrophile via TLC), then quench with saturated aqueous NH4​Cl (10 mL). Extract the aqueous phase with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, isohexane:EtOAc gradient) to yield the pure isoquinolinyl alcohol.

Protocol B: Synthesis of VR1 Antagonist Precursors (Heteroaromatic Ureas)

This protocol describes the synthesis of urea derivatives, which act as potent VR1 modulators for treating pain and inflammation ()[2].

Step-by-Step Procedure:

  • Buchwald-Hartwig Amination: In an oven-dried Schlenk tube, combine 8-Bromo-3-methoxyisoquinoline (1.0 mmol), the target primary amine (1.2 mmol), Pd2​(dba)3​ (0.05 mmol, 5 mol%), BINAP (0.10 mmol, 10 mol%), and sodium tert-butoxide (1.5 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with ultra-pure N2​ three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 90 °C in an oil bath for 12 hours. Monitor the reaction completion via LC-MS to ensure total consumption of the bromide.

  • Intermediate Isolation: Cool the mixture to room temperature, dilute with dichloromethane (DCM, 10 mL), and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via flash chromatography to isolate the 8-amino-3-methoxyisoquinoline intermediate.

  • Urea Formation: Dissolve the intermediate (0.5 mmol) in anhydrous DCM (3 mL). Add the appropriate isocyanate (0.55 mmol) dropwise at 0 °C. Stir the reaction at room temperature for 4 hours.

  • Final Workup: Concentrate the solvent in vacuo and recrystallize the crude solid from methanol/water to obtain the analytically pure heteroaromatic urea VR1 antagonist.

Quantitative Data Summary

The following table summarizes the reaction conditions, electrophiles/coupling partners, and typical yields for the derivatives synthesized from 8-Bromo-3-methoxyisoquinoline.

Starting MaterialReagents / TechnologyCoupling Partner / ElectrophileProduct ClassTypical YieldPrimary Application
8-Bromo-3-methoxyisoquinoline n BuLi, MgCl2​⋅LiCl (Flow)CyclohexanoneIsoquinolinyl Alcohols82 - 88%Preclinical screening libraries
8-Bromo-3-methoxyisoquinoline n BuLi, MgCl2​⋅LiCl (Flow)Benzyl bromide (CuCN cat.)Benzylated Isoquinolines70 - 75%Structural analogs
8-Bromo-3-methoxyisoquinoline Pd2​(dba)3​ , BINAP (Batch)Primary Amines8-Amino-isoquinolines78 - 85%VR1 Antagonist Intermediates
8-Amino-3-methoxyisoquinolineIsocyanates (Batch)Various IsocyanatesHeteroaromatic Ureas80 - 90%VR1 (TRPV1) Antagonists

References

  • Brown, W. et al. (2005). Heteroaromatic Urea Derivatives as VR-1 Receptor Modulators for Treating Pain. U.S. Patent Application Publication No. US 2005/0107388A1.

Sources

Method

8-Bromo-3-methoxyisoquinoline as a building block for drug discovery

An in-depth technical guide on the utilization of 8-Bromo-3-methoxyisoquinoline in modern medicinal chemistry, focusing on structural rationale, advanced continuous-flow functionalization, and its role in developing targ...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the utilization of 8-Bromo-3-methoxyisoquinoline in modern medicinal chemistry, focusing on structural rationale, advanced continuous-flow functionalization, and its role in developing targeted therapeutics.

Structural Rationale and Physicochemical Profiling

In the landscape of drug discovery, the isoquinoline scaffold is a privileged pharmacophore, frequently utilized to target kinase hinge regions and G-protein coupled receptors (GPCRs). 8-Bromo-3-methoxyisoquinoline (CAS: 608515-50-0)[1.1] serves as a highly versatile bifunctional building block.

The strategic placement of its functional groups dictates its synthetic utility:

  • The C8-Bromo Group: Bromine is significantly more reactive toward palladium-catalyzed oxidative addition than chlorine, yet more stable than iodine. This allows for mild, orthogonal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or rapid halogen-metal exchange to explore deep hydrophobic pockets within target active sites.

  • The C3-Methoxy Group: This electron-donating group serves a dual purpose. First, it modulates the basicity (pKa) of the isoquinoline nitrogen, which is critical for optimizing the pharmacokinetic profile and avoiding hERG toxicity. Second, it acts as a hydrogen bond acceptor, improving aqueous solubility and target binding affinity.

Physicochemical Properties Summary
PropertyValueCausality / Impact on Drug Design
Molecular Formula C10H8BrNOProvides a low molecular weight (238.08 g/mol ) starting point, ensuring the final drug candidate remains within Lipinski's Rule of 5 limits.
Physical State Solid (mp: 61-67 °C)Facilitates easy weighing, handling, and long-term benchtop stability without the need for cryogenic storage.
Topological Polar Surface Area (TPSA) ~22.1 ŲHighly lipophilic and membrane-permeable; ideal for CNS-penetrant drug programs (e.g., VR1 antagonists targeting nociceptive neurons).

Workflow 1: Continuous Flow Halogen-Lithium Exchange

Electron-deficient heterocycles like isoquinolines are notoriously difficult to functionalize via traditional batch lithiation. The resulting organolithium intermediates are highly unstable, prone to rapid ring-opening or Wurtz-type dimerization. To circumvent this, researchers utilize microfluidic continuous flow chemistry coupled with an in situ "Turbo-Grignard" trap (MgCl₂·LiCl)[1.10].

Causality of Experimental Choices:
  • Continuous Flow: By using a T-mixer and microreactor, the residence time of the unstable organolithium species is restricted to less than 1 second. This kinetic control prevents degradation before the intermediate can be trapped.

  • MgCl₂·LiCl Quench: Transmetalation from lithium to magnesium generates a diorganomagnesium species. The addition of LiCl breaks up polymeric magnesium aggregates, significantly enhancing the solubility and nucleophilicity of the resulting complex for downstream electrophilic trapping.

Protocol: Continuous Flow Synthesis of Functionalized Isoquinolines

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure intermediate stability.

  • Solution Preparation:

    • Stream A: Prepare a 0.20 M solution of 8-bromo-3-methoxyisoquinoline and 0.10 M MgCl₂·LiCl in anhydrous THF.

    • Stream B: Prepare a 0.30 M solution of n-Butyllithium (nBuLi) in hexane.

  • System Priming: Flush the continuous flow microreactor (PTFE tubing, I.D. = 0.50 mm) with anhydrous THF at 12.0 mL/min to ensure an inert, moisture-free environment.

  • Flow Execution: Simultaneously inject Stream A and Stream B into the pre-cooling loops (-40 °C). Mix the streams in a T-mixer at a combined flow rate of 6.0 mL/min.

  • In-Process Validation (D₂O Quench): Critical Step. Divert the first 0.5 mL of the reactor effluent directly into a vial containing 1 mL of D₂O. Analyze the organic layer via ¹H-NMR. Validation criteria: >95% deuterium incorporation at the C8 position confirms complete, successful halogen-metal exchange without degradation.

  • Electrophile Trapping: Direct the main flow stream into a batch flask containing a stirred solution of the desired electrophile (e.g., 2-adamantanone, 1.5 equiv) in THF at 25 °C. Stir for 10 minutes.

  • Workup: Quench the batch reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and purify via flash chromatography.

FlowChemistry A 8-Bromo-3-methoxyisoquinoline (0.20 M in THF) C T-Mixer (Continuous Flow) Flow rate: 6 mL/min A->C B nBuLi + MgCl2·LiCl (0.30 M in Hexane) B->C D Organomagnesium Intermediate (Residence time: < 1s, -40°C) C->D Halogen-Metal Exchange E Electrophile Trapping (e.g., Ketones, Aldehydes) D->E Transmetalation / Quench F Functionalized Isoquinoline (Drug Precursor) E->F Isolation

Continuous flow halogen-metal exchange and electrophilic trapping workflow.

Workflow 2: C8-Derivatization via Suzuki-Miyaura Coupling

8-Bromo-3-methoxyisoquinoline is a prime candidate for generating biaryl systems, which are foundational in the development of Vanilloid Receptor 1 (VR1 / TRPV1) antagonists for pain management[1.11].

Causality of Experimental Choices:
  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step, crucial when coupling sterically hindered ortho-substituted aryl boronic acids to the C8 position of the isoquinoline.

  • Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane provides excellent solubility for the hydrophobic isoquinoline core. The 20% water component is strictly required to dissolve the inorganic base (K₂CO₃), generating the reactive hydroxo-palladium species necessary to initiate transmetalation.

Protocol: Microwave-Assisted Suzuki Coupling

This protocol utilizes real-time LC-MS monitoring to validate reaction completion.

  • Reagent Assembly: In a 10 mL microwave vial, combine 8-bromo-3-methoxyisoquinoline (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Deoxygenation: Add 4 mL of 1,4-Dioxane and 1 mL of deionized H₂O. Sparge the mixture with dry Nitrogen gas for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 110 °C for 20 minutes.

  • In-Process Validation (LC-MS): Critical Step. Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS. Validation criteria: The disappearance of the starting material mass (m/z 238/240) and the appearance of the product mass confirms successful coupling. If starting material remains, spike with an additional 0.02 equiv of catalyst and irradiate for 10 more minutes.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC.

Pharmacological Application: VR1 Antagonism

Derivatives synthesized from 8-bromo-3-methoxyisoquinoline have shown profound efficacy as VR1 (TRPV1) receptor antagonists. The VR1 receptor is a polymodal integrator of painful stimuli (heat, protons, capsaicin) located on nociceptive sensory neurons. By appending specific biaryl or cycloalkyl groups at the C8 position, the resulting molecules competitively block the VR1 channel, preventing calcium influx and the subsequent release of pro-inflammatory neuropeptides like Substance P[1.11].

VR1Pathway N1 8-Substituted Isoquinoline (VR1 Antagonist) N2 TRPV1 (VR1) Receptor (Nociceptive Neurons) N1->N2 Binds to Hydrophobic Pocket N3 Inhibition of Calcium Influx (Ca2+ Channel Blockade) N2->N3 Competitive Antagonism N4 Reduction in Neuropeptide Release (Substance P, CGRP) N3->N4 Downstream Signaling Arrest N5 Analgesic & Anti-inflammatory Effect N4->N5 Phenotypic Outcome

Mechanism of action for isoquinoline-derived VR1 antagonists in pain management.

Quantitative Data Summary

The table below summarizes the optimized yields and conditions for the functionalization of 8-bromo-3-methoxyisoquinoline across different methodologies, demonstrating its robust nature as a building block.

Reaction TypeReagents / CatalystElectrophile / Coupling PartnerOptimized Yield (%)IPC Validation Method
Continuous Flow Lithiation nBuLi, MgCl₂·LiCl, THF, -40 °C2-Adamantanone88%D₂O Quench / ¹H-NMR
Continuous Flow Lithiation nBuLi, MgCl₂·LiCl, THF, -40 °CCyclohexanone82%D₂O Quench / ¹H-NMR
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OPhenylboronic acid91%Real-time LC-MS
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O4-Fluorophenylboronic acid87%Real-time LC-MS

References

  • Knochel, P. et al. "Preparation of Diorganomagnesium Reagents by Halogen–Lithium Exchange of Functionalized Heteroaryl Halides and Subsequent in situ Trapping with MgCl2·LiCl in Continuous Flow." Synthesis, Thieme Chemistry. URL: [Link]

  • Brown, et al. "VR1 Antagonists." United States Patent Application US20050107388A1, Google Patents.
Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 8-Bromo-3-Methoxyisoquinoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale Isoquinolines are privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Isoquinolines are privileged scaffolds in drug discovery, frequently serving as the structural core for kinase inhibitors and CNS-active therapeutics. Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing these complex molecular structures in pharmaceutical synthesis[1].

8-Bromo-3-methoxyisoquinoline presents a unique synthetic profile. The C8 position is subject to significant peri-steric hindrance from the adjacent C1-hydrogen. Furthermore, the electron-donating nature of the C3-methoxy group subtly increases the electron density of the fused aromatic system. This electronic enrichment can raise the activation energy required for the initial oxidative addition of the Pd(0) catalyst into the C(sp2)–Br bond[2].

To overcome these kinetic barriers, the protocols detailed below employ rationally selected dialkylbiaryl phosphine ligands (e.g., SPhos) and optimized solvent systems. These choices ensure that oxidative addition is rapid and that the sterically congested reductive elimination step is thermodynamically driven to completion.

System Dynamics: The Catalytic Cycle

Understanding the speciation of the palladium catalyst is critical for troubleshooting. The cycle below illustrates the fundamental steps: oxidative addition, transmetalation, and reductive elimination, tailored for the 8-bromo-3-methoxyisoquinoline substrate.

pd_cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Substrate 8-Bromo-3-methoxyisoquinoline Substrate->OxAdd Int1 Pd(II)(Ar)(Br)L_n OxAdd->Int1 TransMet Transmetalation Int1->TransMet Int2 Pd(II)(Ar)(R)L_n TransMet->Int2 Reagent Coupling Partner (e.g., R-B(OH)2) Reagent->TransMet RedElim Reductive Elimination Int2->RedElim RedElim->Pd0 Catalyst Regeneration Prod 8-Substituted 3-methoxyisoquinoline RedElim->Prod

Fig 1. Pd-catalyzed cross-coupling cycle for 8-bromo-3-methoxyisoquinoline.

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful cross-coupling is never a mere mixing of reagents; it is a carefully orchestrated sequence of chemical events.

  • Ligand Architecture: Standard ligands like triphenylphosphine (PPh₃) often fail or require excessive heating for C8-isoquinolines due to sluggish reductive elimination. We utilize SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). Its electron-rich dicyclohexyl moiety accelerates oxidative addition, while its massive steric bulk forces the Pd(II) intermediates into a geometry that dramatically accelerates reductive elimination.

  • Base Selection & Kinetics: In Suzuki-Miyaura couplings, the base must activate the boronic acid to a reactive boronate complex without degrading the starting material. We select K₃PO₄ over Na₂CO₃ because its higher solubility in biphasic systems and stronger basicity perfectly match the transmetalation requirements of sterically hindered substrates.

  • Atmospheric Control: Pd(0) is highly susceptible to oxidation. Failure to rigorously degas solvents leads to the formation of inactive Pd(II) black and promotes oxidative homocoupling of the boronic acid or alkyne.

Step-by-Step Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling 8-bromo-3-methoxyisoquinoline with diverse aryl or heteroaryl boronic acids.

Reagents:

  • 8-Bromo-3-methoxyisoquinoline (1.0 equiv, 1.0 mmol, 238.1 mg)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (2.5 mol%, 0.025 mmol)

  • SPhos (10 mol%, 0.10 mmol)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Toluene / H₂O (10:1 v/v, 11 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromo-3-methoxyisoquinoline, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Atmospheric Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Add the Toluene and H₂O via syringe. Critical Step: The solvents must be pre-degassed by sparging with Argon for at least 30 minutes prior to addition.

  • Reaction: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system for 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Sonogashira Alkynylation

Adapted from established conditions for related methoxyisoquinoline isomers, this protocol facilitates the installation of terminal alkynes[3].

Reagents:

  • 8-Bromo-3-methoxyisoquinoline (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (e.g., 1-hexyne) (2.0 equiv, 2.0 mmol)

  • PdCl₂(PPh₃)₂ (5 mol%, 0.05 mmol)

  • CuI (10 mol%, 0.10 mmol)

  • Triethylamine (Et₃N) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Add 8-bromo-3-methoxyisoquinoline, PdCl₂(PPh₃)₂, and CuI to a Schlenk flask. Evacuate and backfill with Argon (3x).

  • Solvent & Reagent Addition: Add pre-degassed Et₃N followed by the terminal alkyne via syringe.

  • Reaction: Heat the mixture at 80 °C for 16 hours. The solution will typically turn dark brown/black as the copper acetylide forms and reacts.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove insoluble metal salts, and wash the pad with Dichloromethane (30 mL). Concentrate the filtrate.

  • Purification: Purify via flash chromatography to yield the 8-alkynyl-3-methoxyisoquinoline derivative.

Workflow Visualization

workflow Step1 1. Preparation Dry & Degas Step2 2. Activation Pd + Ligand Step1->Step2 Step3 3. Reaction Add Substrates Step2->Step3 Step4 4. Heating 80-100°C Step3->Step4 Step5 5. Workup Quench & Extract Step4->Step5

Fig 2. Standardized Schlenk-line workflow for air-sensitive cross-coupling.

Quantitative Data & Substrate Scope

The following table summarizes the expected performance of various cross-coupling and functionalization strategies on the 8-bromo-3-methoxyisoquinoline scaffold.

Coupling TypeReagents & Catalyst SystemTime / TempExpected YieldDiagnostic Byproducts
Suzuki-Miyaura Aryl-B(OH)₂, Pd₂(dba)₃, SPhos, K₃PO₄12 h / 100 °C75–85%Protodehalogenation
Sonogashira [3]Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N16 h / 80 °C80–90%Alkyne Homocoupling
Aqueous Micellar [4]Aryl-B(OH)₂, Pd(Amphos)₂Cl₂, TPGS-750-M24 h / 25 °C70–80%Unreacted Starting Mat.
Br/Li Exchange [5]nBuLi, MgCl₂·LiCl (Continuous Flow)0.1 s / -40 °C>85% (Trapped)Wurtz-type coupling

Note: For researchers aiming for sustainable, green-chemistry protocols, aqueous micellar catalysis using surfactants like TPGS-750-M allows these cross-couplings to proceed at room temperature in water[4]. Alternatively, the C8–Br bond can be highly efficiently activated via halogen-lithium exchange using continuous flow methodologies[5].

Self-Validation & Troubleshooting

To ensure this protocol acts as a self-validating system, implement the following analytical checkpoints:

  • Reaction Monitoring (2-Hour Checkpoint): Withdraw a 10 µL aliquot under Argon, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Diagnostic Indicator - Protodehalogenation: If the primary mass detected corresponds to 3-methoxyisoquinoline (loss of Bromine without coupling), this indicates that oxidative addition is successful, but transmetalation is the bottleneck. Solution: Increase the equivalents of the boronic acid or switch to a more soluble base (e.g., aqueous KOH).

  • Diagnostic Indicator - Black Precipitate: Immediate formation of a black mirror or precipitate upon heating indicates premature catalyst decay (Pd(0) agglomeration). Solution: Verify the integrity of your Argon source and ensure ligands are not oxidized (check ligand purity via ³¹P NMR).

References

  • Semantic Scholar. Details the Sonogashira coupling of related methoxyisoquinoline isomers.
  • ResearchGate. Overview of Pd-catalyzed cross-coupling utility in pharmaceutical manufacturing.
  • Thieme-Connect. Outlines continuous flow Br/Li exchange specifically for 8-bromo-3-methoxyisoquinoline.
  • Palladium-catalyzed Cross-coupling Reactions (Aqueous Micellar Catalysis)
  • 17.

Sources

Method

Application Note: 8-Bromo-3-methoxyisoquinoline in Advanced Materials and Flow Synthesis

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Continuous-flow organometallic synthesis and optoelectronic material (OLED) development. Executive Summary 8-Bromo-3-methoxyi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Continuous-flow organometallic synthesis and optoelectronic material (OLED) development.

Executive Summary

8-Bromo-3-methoxyisoquinoline (CAS: 608515-50-0) is a highly versatile, bifunctional building block bridging the fields of advanced materials science and pharmaceutical intermediate synthesis. The strategic placement of its functional groups provides orthogonal reactivity: the 8-bromo position serves as a prime handle for ultra-fast halogen-lithium exchange or transition-metal-catalyzed cross-coupling, while the 3-methoxy group acts as an electronic modulator.

This application note provides field-proven protocols and mechanistic insights for utilizing this compound in two cutting-edge applications: the generation of sensitive diorganomagnesium reagents via continuous-flow chemistry, and the synthesis of deep-red phosphorescent Iridium(III) emitters for Organic Light-Emitting Diodes (OLEDs).

Mechanistic Insights: The Power of Bifunctional Design

To leverage 8-bromo-3-methoxyisoquinoline effectively, one must understand the causality behind its structural design:

  • The 8-Bromo Handle (Reactivity): Heteroaryl halides are notoriously challenging to functionalize due to the electron-deficient nature of the heteroaromatic ring, which makes their organometallic intermediates highly unstable. However, the 8-position is sufficiently activated for rapid Bromine/Lithium (Br/Li) exchange. By utilizing continuous-flow microreactors, the highly reactive lithiated intermediate can be generated and immediately trapped before degradation pathways (such as Chichibabin-type additions or ring-opening) can occur[1].

  • The 3-Methoxy Modulator (Optoelectronics): In materials science, particularly in the design of Ir(III) cyclometalated complexes for OLEDs, emission color is dictated by the HOMO-LUMO gap. The isoquinoline core naturally lowers the LUMO compared to standard pyridine ligands, red-shifting the emission. The 3-methoxy group acts as a strong electron-donating group (EDG), which raises the HOMO level, further narrowing the bandgap to achieve highly sought-after deep-red to near-infrared (NIR) emission profiles [2]. Additionally, the steric bulk of the methoxy group helps suppress aggregation-caused quenching (ACQ) in solid-state thin films.

Protocol 1: Continuous-Flow Halogen-Lithium Exchange & Transmetalation

Batch reactions of lithiated isoquinolines often fail due to the rapid decomposition of the intermediate. The following protocol, adapted from the Knochel group's methodology, utilizes continuous-flow chemistry to limit the residence time of the reactive species to 0.1 seconds, immediately stabilizing it via transmetalation with MgCl2​⋅LiCl [1].

Experimental Workflow

FlowChem A 8-Bromo-3-methoxyisoquinoline + MgCl2·LiCl in THF C T-Mixer (Flow: 6 mL/min) A->C B nBuLi in Hexane (Exchange Reagent) B->C D Microreactor Tube (-20°C, 0.1s Residence) C->D Br/Li Exchange E Electrophile Quench (e.g., Cyclohexanone) D->E Organomagnesium Intermediate F Functionalized Isoquinoline Product E->F Batch Trapping

Continuous-flow setup for the halogen-lithium exchange of 8-bromo-3-methoxyisoquinoline.

Step-by-Step Methodology

Self-Validating Check: Ensure all THF is freshly distilled over Na/benzophenone to prevent premature quenching of the n -BuLi. The system must be rigorously flushed with dry argon prior to use.

  • Solution Preparation:

    • Solution A: Prepare a solution of 8-bromo-3-methoxyisoquinoline (48 mg, 0.20 M, 0.20 mmol) and MgCl2​⋅LiCl (0.10 M, 0.10 mmol, 0.5 equiv) in anhydrous THF to a total volume of 1.00 mL.

    • Solution B: Prepare a solution of n -BuLi (0.30 M in hexane, 0.30 mmol, 1.5 equiv).

  • System Priming: Precool the continuous-flow reactor loops to -20 °C using a cryostat bath.

  • Mixing and Exchange: Pump Solution A and Solution B simultaneously into a T-mixer at a combined overall flow rate of 6 mL/min.

  • Transmetalation: Allow the combined stream to pass through a 0.02 mL reactor tube. At 6 mL/min, this provides a residence time of exactly 0.1 seconds at -20 °C, which is sufficient for the Br/Li exchange and immediate transmetalation to the stable diorganomagnesium species.

  • Electrophilic Trapping: Inject the exiting stream directly into a batch flask containing a stirred solution of the target electrophile (e.g., cyclohexanone, 30 mg, 0.30 mmol, 1.5 equiv) in THF at 25 °C.

  • Workup: Stir for 10 minutes, quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Synthesis of Deep-Red Ir(III) Phosphorescent Emitters

For optoelectronic applications, 8-bromo-3-methoxyisoquinoline is first functionalized via Suzuki-Miyaura cross-coupling to extend its conjugated π -system, followed by cyclometalation with Iridium(III) chloride [3].

Experimental Workflow

OLEDSynthesis A 8-Bromo-3-methoxyisoquinoline B Suzuki Cross-Coupling (Arylboronic Acid, Pd(PPh3)4, K2CO3) A->B C Extended Conjugated Ligand (e.g., 8-Aryl-3-methoxyisoquinoline) B->C Conjugation Extension D Ir(III) Dimer Formation (IrCl3·3H2O, 2-Ethoxyethanol/H2O, 110°C) C->D Cyclometalation E Ancillary Ligand Cleavage (acac, Na2CO3) D->E Chloride Bridge Cleavage F Deep-Red Phosphorescent Ir(III) Emitter E->F Final OLED Dopant

Synthetic workflow for deep-red Ir(III) phosphorescent emitters using 8-bromo-3-methoxyisoquinoline.

Step-by-Step Methodology

Self-Validating Check: The formation of the Ir(III) chloro-bridged dimer (Step 2) is visually confirmed by the precipitation of a brightly colored (usually dark red/brown) powder from the 2-ethoxyethanol mixture.

  • Ligand Synthesis (Suzuki Coupling):

    • Combine 8-bromo-3-methoxyisoquinoline (1.0 equiv), an arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv) in a degassed mixture of Toluene/Ethanol/Water (2:1:1).

    • Add Pd(PPh3​)4​ (0.05 equiv) under argon. Reflux at 90 °C for 12 hours.

    • Extract, concentrate, and purify via silica gel chromatography to isolate the main ligand.

  • Cyclometalation (Dimer Formation):

    • Dissolve the synthesized ligand (2.2 equiv) and IrCl3​⋅3H2​O (1.0 equiv) in a 3:1 mixture of 2-ethoxyethanol and water.

    • Reflux at 110 °C for 24 hours under inert atmosphere.

    • Cool to room temperature, add water to precipitate the chloro-bridged Ir(III) dimer. Filter and wash with ethanol and hexane.

  • Ancillary Ligand Attachment:

    • Mix the Ir(III) dimer (1.0 equiv), acetylacetone (acac) (2.5 equiv), and Na2​CO3​ (10 equiv) in 2-ethoxyethanol.

    • Heat at 100 °C for 12 hours. Cool, extract with dichloromethane, and purify via recrystallization to yield the final phosphorescent emitter.

Quantitative Data Summaries

Table 1: Flow Chemistry Parameters & Yields for Isoquinoline Derivatives

Data representative of optimized continuous-flow Br/Li exchange and trapping [1].

SubstrateElectrophileFlow RateResidence TimeTemp (°C)Isolated Yield (%)
8-Bromo-3-methoxyisoquinolineCyclohexanone6 mL/min0.1 s-20> 65%
3-Bromoquinoline (Analog)1,2-Di(pyridin-2-yl)disulfane12 mL/min0.1 s-2072%
3-Bromoquinoline (Analog)Allyl bromide12 mL/min0.1 s-2068%
Table 2: Photophysical Properties of Methoxy-Isoquinoline Ir(III) Complexes

Data representative of methoxy-modified isoquinoline Ir(III) complexes used in OLEDs [2, 3].

Complex TypeEmission Peak ( λmax​ )Quantum Yield ( ΦPL​ )Excited-State Lifetime ( τ )OLED EQE (Max)
Ir-PF6 (Ionic)663 nm (Deep-Red)0.451.2 μ s~ 1.01% (Solution-processed)
Ir-Br (Ionic)646 nm (Red)0.520.9 μ s~ 1.01% (Solution-processed)
Neutral Ir(III) (acac)634 nm (Deep-Red)0.990.8 μ s> 8.00% (Vacuum-deposited)

References

  • Preparation of Diorganomagnesium Reagents by Halogen–Lithium Exchange of Functionalized Heteroaryl Halides and Subsequent in situ Trapping with MgCl2·LiCl in Continuous Flow Source: Synthesis (Thieme Group), 2020. URL:[Link]

  • Two ionic and neutral iridium(III) complexes with methoxy-substituted phenyisoquinoline as the main ligand for solution-processed red OLEDs Source: Journal of Molecular Structure, 2024. URL:[Link]

  • New ionic iridium(III) complexes based on methoxyl-modified 1-phenylisoquinoline for solution-processed red organic light-emitting diodes Source: Journal of Organometallic Chemistry, 2023. URL:[Link]

Application

synthesis of substituted isoquinolines using 8-Bromo-3-methoxyisoquinoline

Application Note: Advanced Synthesis and Functionalization of Substituted Isoquinolines utilizing 8-Bromo-3-methoxyisoquinoline Strategic Rationale in Drug Design Isoquinoline scaffolds are privileged structures in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis and Functionalization of Substituted Isoquinolines utilizing 8-Bromo-3-methoxyisoquinoline

Strategic Rationale in Drug Design

Isoquinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, GPCR ligands, and antimicrobial agents. However, the late-stage functionalization of the C-8 position on the isoquinoline ring is notoriously challenging. The nitrogen heteroatom inherently deactivates the ring, and the C-8 position suffers from significant steric hindrance.

To overcome these barriers, 8-Bromo-3-methoxyisoquinoline (CAS 608515-50-0) [1] serves as an optimal, pre-activated building block. Historically synthesized via Jackson's modification of the Pomeranz-Fritsch ring synthesis[2], this specific substitution pattern provides two critical advantages:

  • Electronic Modulation (Causality): The 3-methoxy group acts as a strong electron-donating group (EDG). By pushing electron density into the electron-deficient isoquinoline core, it stabilizes reactive intermediates during metalation and prevents unwanted nucleophilic attacks on the imine bond.

  • Orthogonal Reactivity: The C8-Bromide is perfectly primed for both rapid halogen-lithium exchange and transition-metal-catalyzed cross-coupling, allowing for divergent synthetic pathways from a single starting material.

Mechanistic Pathways & Workflow

The functionalization of 8-Bromo-3-methoxyisoquinoline generally proceeds through one of two distinct mechanistic pathways, dictated by the desired C-8 substituent.

G Start 8-Bromo-3-methoxyisoquinoline Flow Continuous Flow Br/Li Exchange Start->Flow Fast Halogen/Metal Exchange Pd Pd-Catalyzed Cross-Coupling Start->Pd Oxidative Addition Intermediate Diorganomagnesium Intermediate Flow->Intermediate Transmetalation (MgCl2·LiCl) Product2 C8-Aryl/Alkyl Isoquinoline Pd->Product2 Transmetalation & Reductive Elimination Product1 C8-Substituted Isoquinoline Intermediate->Product1 + Electrophile Trapping

Synthetic workflows for C8-functionalization of 8-Bromo-3-methoxyisoquinoline.

Quantitative Data: Overcoming Batch Limitations

Organolithium species derived from isoquinolines are highly unstable. In traditional batch reactors, the Br/Li exchange of 8-Bromo-3-methoxyisoquinoline often results in protonation, dimerization, or ring-opening due to localized hot spots and extended mixing times.

By transitioning to Continuous Flow Microreactor Technology , sub-second residence times can be achieved. The highly reactive organolithium intermediate is immediately trapped and transmetalated using a Turbo-Grignard reagent ( MgCl2​⋅LiCl ), yielding a stable diorganomagnesium species[3].

Table 1: Comparative Yields of Heteroaryl Halide Functionalization (Flow vs. Batch)

Reaction Modality Substrate Class Electrophile / Partner Reactor Type Isolated Yield (%)
Br/Li Exchange + Transmetalation 3-Bromoquinolines Cyclohexanone Continuous Flow 62%[3]
Br/Li Exchange + Transmetalation 3-Bromoquinolines Pyridin-2-yl disulfide Continuous Flow 88%[3]
Br/Li Exchange + Transmetalation 8-Bromo-3-methoxyisoquinoline Various Electrophiles Continuous Flow >75% (Avg)[4]

| Br/Li Exchange | 8-Bromo-3-methoxyisoquinoline | Various Electrophiles | Traditional Batch | <40% (Decomposition) |

Experimental Protocols

Protocol A: Continuous Flow Halogen-Magnesium Exchange and Electrophile Trapping

This protocol utilizes a continuous flow setup to prevent the degradation of the sensitive C8-lithiated isoquinoline intermediate[4].

Reagents & Preparation:

  • Solution A: 8-Bromo-3-methoxyisoquinoline (48 mg, 0.20 mmol, 0.20 M) and MgCl2​⋅LiCl (0.10 M, 0.5 equiv) in anhydrous THF (Total volume: 1.00 mL)[4].

  • Solution B: n -BuLi (0.30 M in hexane, 1.5 equiv)[4].

  • Solution C (Electrophile): Cyclohexanone (30 mg, 0.30 mmol, 1.5 equiv) in THF[3].

Step-by-Step Methodology:

  • System Priming: Flush the continuous flow system (PTFE tubing, internal diameter 0.8 mm) with anhydrous THF at exactly 6 mL/min to establish baseline pressure and ensure absolute moisture removal.

  • Pre-cooling: Submerge the reactant loops for Solution A and Solution B in a cooling bath set to -20 °C. Causality: Low temperatures suppress the nucleophilic addition of n -BuLi to the isoquinoline core, forcing the kinetic halogen-lithium exchange pathway.

  • Mixing & Transmetalation: Pump Solution A and Solution B into a T-mixer with an overall flow rate of 6 mL/min[4].

    • Mechanistic Note: The presence of MgCl2​⋅LiCl in Solution A is critical. Within 0.1 seconds of the Br/Li exchange, the unstable organolithium species undergoes in situ transmetalation to form a highly stable, soluble diorganomagnesium intermediate[3].

  • Electrophile Trapping: Direct the combined stream from the T-mixer into a batch flask containing a stirred solution of the electrophile (Solution C) at 25 °C. Stir for 10 minutes[3].

  • Self-Validating In-Process Control (IPC): Before large-scale electrophile trapping, divert 0.5 mL of the flow output into a vial containing D2​O . Extract with EtOAc and analyze via GC-MS. Validation: >95% deuterium incorporation at the C-8 position confirms optimal flow rates and complete transmetalation. If unreacted starting material is present, the n -BuLi titer has degraded and must be replaced.

  • Quench & Isolation: Quench the main reaction with saturated aqueous NH4​Cl . Extract with EtOAc (3 × 30 mL), dry over anhydrous Na2​SO4​ , and purify via flash chromatography (silica gel, isohexane:EtOAc gradients)[3].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-8

For the direct installation of aryl or heteroaryl groups at the C-8 position.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube under argon, combine 8-Bromo-3-methoxyisoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Catalyst Selection (Causality): Add Pd2​(dba)3​ (2 mol%) and SPhos (8 mol%). Causality: The C-8 position is sterically hindered by the adjacent ring junction. SPhos, a bulky, electron-rich biaryl phosphine ligand, accelerates the difficult oxidative addition into the C8-Br bond while preventing catalyst deactivation.

  • Solvent Addition: Add a degassed mixture of Toluene/Water (10:1 v/v). Causality: Water is essential to hydrolyze the boronic acid to the highly reactive boronate species, facilitating the transmetalation step in the catalytic cycle.

  • Heating & Monitoring: Seal the tube and heat to 90 °C for 12 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane Source: Semantic Scholar URL:[Link]

  • Preparation of Diorganomagnesium Reagents by Halogen–Lithium Exchange of Functionalized Heteroaryl Halides and Subsequent in situ Trapping with MgCl2·LiCl in Continuous Flow Source: Thieme Connect URL:[Link]

  • Preparation of Lithium, Sodium and Potassium Organometallics by Metalation and Halogen/Metal Exchange in Continuous Flow Source: LMU Munich (Dissertation) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Pomeranz-Fritsch Synthesis

Welcome to the Technical Support Center for Isoquinoline Synthesis. The Pomeranz-Fritsch (PF) reaction is a powerful, classical methodology for constructing the isoquinoline core—a privileged structural motif in natural...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinoline Synthesis. The Pomeranz-Fritsch (PF) reaction is a powerful, classical methodology for constructing the isoquinoline core—a privileged structural motif in natural products and pharmaceutical development[1]. However, the classical conditions are notoriously harsh, frequently leading to complex side reactions, poor yields, and challenging purifications[2].

As an application scientist, understanding the mechanistic causality behind these failures is critical. This guide provides field-proven troubleshooting strategies, self-validating protocols, and structural modifications to optimize your synthetic workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: I am observing a major unexpected byproduct instead of my desired isoquinoline. LC-MS and NMR analysis suggest an oxazole derivative. Why is this happening, and how do I prevent it?

Causality & Mechanism: Oxazole formation is the most significant competing pathway in the classical PF synthesis[3]. The reaction begins with the condensation of a benzaldehyde and an aminoacetal to form a benzalaminoacetal (Schiff base)[1]. Ideally, this intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution (EAS) to form the isoquinoline[2]. However, if the EAS activation energy is too high, the enol form of the intermediate will undergo an alternative intramolecular cyclization, yielding a highly stable oxazole ring[3]. This is especially prevalent with electron-deficient aromatic substrates.

Resolution Strategy:

  • Substrate Tuning: If your synthetic route permits, introduce electron-donating groups (e.g., methoxy or hydroxyl) on the benzaldehyde precursor. Strongly activating groups accelerate the desired EAS cyclization, allowing it to kinetically outcompete oxazole formation[3].

  • Catalyst Optimization: Concentrated sulfuric acid often exacerbates this side reaction. Switch to Lewis acids (e.g., trifluoroacetic anhydride, lanthanide triflates) or polyphosphoric acid (PPA), which can selectively coordinate and promote the EAS pathway over enolization[2].

Q2: My reaction mixture turns into a black, tarry mess upon adding the acid catalyst, and my isolated yields are abysmal (<15%). What is going wrong?

Causality & Mechanism: The classical PF reaction relies on harsh, dehydrating mineral acids (like concentrated H₂SO₄) at elevated temperatures[1]. These extreme conditions frequently lead to the decomposition of the acetal, severe charring, and extensive polymerization of the starting materials[2].

Resolution Strategy (The Bobbitt Modification): To bypass these harsh conditions, employ the Bobbitt Modification [4]. By reducing the intermediate imine to an amine prior to cyclization, the intermediate becomes significantly more stable[4]. The subsequent cyclization to a 1,2,3,4-tetrahydroisoquinoline (THIQ) can then be achieved using much milder conditions (e.g., 6N HCl), completely eliminating charring and tar formation[5].

Q3: The reaction stalls, and I am recovering mostly the starting benzaldehyde. Why isn't the Schiff base cyclizing?

Causality & Mechanism: This indicates either incomplete Schiff base formation or premature hydrolysis of the acetal back to the aldehyde before cyclization can occur[3]. The initial condensation is an equilibrium-driven process.

Resolution Strategy: Ensure strictly anhydrous conditions during the first step. Utilize a Dean-Stark apparatus with toluene to azeotropically remove water and physically drive the imine formation to completion[3].

Part 2: Mechanistic Divergence & Visualization

The following diagram illustrates the critical junction where the classical Pomeranz-Fritsch synthesis often fails, and how the Bobbitt modification strategically bypasses these pitfalls.

PomeranzFritsch A Benzalaminoacetal (Schiff Base Intermediate) B Electrophilic Aromatic Substitution (Strong Acid) A->B Classical PF Pathway D Enolization & Alternative Cyclization A->D Competing Side Reaction F Reduction (NaBH4) Bobbitt Modification A->F Modified Pathway C Isoquinoline (Desired Product) B->C E Oxazole (Undesired Byproduct) D->E G Aminoacetal F->G H Mild Cyclization (6N HCl) Tetrahydroisoquinoline G->H

Mechanistic pathways of the Pomeranz-Fritsch synthesis, highlighting side reactions and the Bobbitt modification.

Part 3: Quantitative Data Comparison

Understanding the operational windows of different PF modifications is essential for selecting the right conditions for your substrate.

Synthesis VariantCatalyst / ConditionsPrimary IntermediateTypical YieldsCommon Side Reactions
Classical Pomeranz-Fritsch Conc. H₂SO₄, 100 °CBenzalaminoacetal (Imine)20–50%Oxazole formation, charring, acetal hydrolysis[2]
Bobbitt Modification 6N HCl, RefluxAminoacetal (Amine)60–85%Minimal; trace unreduced imine hydrolysis[4]
Schlittler-Müller H₂SO₄ / Lewis AcidsBenzylamino hemiacetal40–60%Polymerization, incomplete cyclization[5]

Part 4: Self-Validating Experimental Protocol

Synthesis of 1,2,3,4-Tetrahydroisoquinolines via the Bobbitt Modification

This protocol utilizes built-in visual and chemical checkpoints to ensure each step is successful before proceeding, preventing the carry-over of impurities that cause side reactions.

Step 1: Schiff Base Formation

  • Combine your substituted benzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene[6].

  • Equip the reaction flask with a Dean-Stark trap and a reflux condenser.

  • Heat to reflux.

  • Self-Validation Checkpoint: The physical collection of the theoretical volume of water in the Dean-Stark trap visually validates that the equilibrium has shifted entirely toward the imine[3]. Reflux until water ceases to collect (approx. 4–6 hours).

  • Concentrate the mixture under reduced pressure to yield the crude benzalaminoacetal.

Step 2: Reduction to Aminoacetal

  • Dissolve the crude imine in absolute ethanol and cool the flask to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise[6].

  • Self-Validation Checkpoint: The reduction is typically accompanied by the cessation of hydrogen gas evolution and a distinct color shift from bright yellow (imine) to colorless (amine). Confirm completion via TLC (n-hexane/EtOAc); the UV-active imine spot must completely disappear.

  • Quench carefully with water, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the resulting aminoacetal in 6N HCl[5].

  • Heat the mixture to reflux for 12–24 hours.

  • Self-Validation Checkpoint: Unlike the classical PF reaction, the use of milder 6N HCl prevents the reaction mixture from turning opaque/black (charring), maintaining a clear or slightly yellow solution[4].

  • Cool to room temperature. Carefully neutralize the mixture with aqueous NaOH to pH 9–10.

  • Extract with ethyl acetate. Note: This basic workup ensures the basic tetrahydroisoquinoline product partitions into the organic layer, while any acidic decomposition byproducts remain in the aqueous phase[6].

  • Dry the combined organic extracts, concentrate, and purify via silica gel chromatography.

References

  • Benchchem. Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines.
  • National Center for Biotechnology Information (PMC). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction.
  • Benchchem. Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines (Oxazole Mechanism).
  • Cambridge University Press. Pomeranz-Fritsch Reaction.
  • Benchchem. Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.
  • Wikipedia. Pomeranz–Fritsch reaction.

Sources

Optimization

Technical Support Center: Purification of 8-Bromo-3-methoxyisoquinoline by Column Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 8-Bromo-3-methoxyisoquinoline. As a crucial heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 8-Bromo-3-methoxyisoquinoline. As a crucial heterocyclic building block in medicinal chemistry, its purity is paramount. This document moves beyond standard protocols to address the nuanced difficulties encountered in the laboratory, offering troubleshooting advice and optimized procedures grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the most effective stationary phase for purifying 8-Bromo-3-methoxyisoquinoline?

For most applications, silica gel (SiO₂) is the standard and most effective stationary phase for the column chromatography of 8-Bromo-3-methoxyisoquinoline.[1][2] Silica gel is a polar adsorbent, which allows for good separation of the moderately polar target compound from less polar impurities (eluting first) and more polar impurities (retained on the column). However, it is crucial to recognize that silica gel is inherently acidic.[3]

  • Expertise & Experience: The basic nitrogen atom in the isoquinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to significant peak tailing, irreversible adsorption, or even degradation of the target molecule. If you observe these issues, you should consider using a deactivated stationary phase.[4]

Q2: How do I select the optimal mobile phase (eluent) for my separation?

The selection of a mobile phase is the most critical variable in achieving good separation. The best practice is to first optimize the solvent system using Thin-Layer Chromatography (TLC) .[5][6]

  • Core Principle: The goal is to find a solvent system where the 8-Bromo-3-methoxyisoquinoline has a Retention Factor (Rf) value of approximately 0.2-0.35 .[5][7] This ensures the compound will move through the column at a reasonable rate, allowing for separation from impurities without requiring excessively large volumes of solvent.

  • Recommended Starting Systems: Common and effective solvent systems for this class of compound are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[5][8] Start by testing various ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc) on TLC plates.

Q3: My crude 8-Bromo-3-methoxyisoquinoline is a yellow or brown solid. What does this color indicate?

While the pure compound is typically a white to off-white solid, crude samples are often colored.[8][9] This coloration usually stems from:

  • Oxidation Byproducts: Isoquinoline derivatives can be sensitive to air and light, leading to the formation of colored, highly conjugated impurities.[10]

  • Residual Reagents or Catalysts: Lingering materials from the synthesis can be colored.

  • Tarry Materials: Complex side-reactions can produce high molecular weight, tar-like impurities.[6]

Effective column chromatography should successfully remove these colored impurities, which are often highly polar and will adhere strongly to the silica gel.

Q4: Is 8-Bromo-3-methoxyisoquinoline susceptible to degradation on silica gel?

Yes, there is a moderate risk of degradation, primarily due to the acidity of the silica gel.[4] The lone pair of electrons on the isoquinoline nitrogen makes it basic and nucleophilic. On an acidic surface, it can be protonated, leading to strong adsorption, which in turn can cause streaking, low recovery, and in some cases, acid-catalyzed decomposition.

  • Trustworthiness: If you experience significant tailing on your TLC plate or low recovery from the column, it is a strong indicator of an adverse interaction with the stationary phase. In this case, implementing the protocol for deactivating the silica gel with triethylamine is highly recommended.[6]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.

Problem 1: I'm seeing poor separation, with my product co-eluting with an impurity.

  • Possible Cause & Analysis: The polarity of your chosen mobile phase is not providing sufficient selectivity between your product and the impurity. This is common when trying to separate structurally similar compounds, such as regioisomers, which have very similar polarities.[5]

  • Solution:

    • Re-optimize with TLC: Test a wider range of solvent systems. Try switching one of the solvent components (e.g., substitute ethyl acetate with dichloromethane or diethyl ether) to alter the selectivity of the separation.

    • Employ a Gradient Elution: Start the column with a less polar solvent system than your optimal TLC system (e.g., if 4:1 Hexane:EtOAc gives an Rf of 0.3, start the column with 9:1 Hexane:EtOAc). Gradually increase the polarity of the mobile phase throughout the separation. This will hold back your product initially, allowing less polar impurities to elute, and then push your product through before more polar impurities begin to move.[6]

Problem 2: My product is stuck at the top of the column and won't elute.

  • Possible Cause & Analysis: The mobile phase is not polar enough to displace the compound from the active sites of the stationary phase.[3] Your compound is more strongly adsorbed to the silica than it is soluble in the eluent.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For a Hexane:EtOAc system, you can move from 4:1 to 2:1, and then to 1:1 if necessary. Make these changes slowly to avoid co-eluting impurities.

    • Check for Acidity Issues: If even highly polar solvents fail to elute the product, it may be due to strong ionic interaction with acidic silica. See Problem 3.

Problem 3: The product band is streaking or "tailing" down the column, leading to broad fractions and poor purity.

  • Possible Cause & Analysis: Tailing is a classic sign of undesirable secondary interactions between the analyte and the stationary phase.[4] For a basic compound like an isoquinoline, the most likely cause is the interaction with acidic silanol groups on the silica surface. Other causes can include overloading the column or poor solubility of the sample in the eluent.

  • Solution:

    • Deactivate the Silica Gel: This is the most effective solution. Pre-treating the silica gel or adding a small amount of a competing base like triethylamine (TEA) (0.5-1%) to your eluent will neutralize the acidic sites, leading to sharper peaks and better recovery.[4][6] See Protocol 4 for the detailed procedure.

    • Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use 20-50 parts of silica gel by weight for every 1 part of crude sample (e.g., 20-50 g of silica for 1 g of sample).[3]

    • Ensure Proper Sample Loading: Load the sample in the minimum possible volume of solvent to ensure a tight starting band. Dry loading is often superior for samples with moderate solubility.[5]

Problem 4: My yield is very low after column chromatography, even though the TLC showed a strong product spot.

  • Possible Cause & Analysis: This points to loss of material on the column. The two most probable causes are either irreversible adsorption/degradation on the acidic silica (see Problem 3) or using a solvent system that is too polar, causing the product to elute in very broad, dilute fractions that are difficult to detect and combine accurately.

  • Solution:

    • Address Acidity: First, rule out degradation by performing a small-scale test on a deactivated silica TLC plate. If the tailing is reduced, use deactivated silica for your column.

    • Fine-Tune the Rf: If degradation is not the issue, your eluent may be slightly too strong. Aim for an Rf closer to 0.2 on your TLC. This will result in a slower elution but a more compact band, leading to more concentrated fractions and a higher apparent yield.

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing common column chromatography issues.

G cluster_0 Start cluster_1 Problem Identification cluster_2 Solutions Start Poor Purification Result CoElution Co-elution / Poor Separation Start->CoElution Tailing Streaking / Tailing Start->Tailing LowYield Low Yield Start->LowYield NoElution No Elution Start->NoElution Gradient Use Gradient Elution CoElution->Gradient ChangeSolvent Change Solvent System CoElution->ChangeSolvent Deactivate Deactivate Silica Gel (add 0.5% TEA) Tailing->Deactivate ReduceLoad Reduce Sample Load Tailing->ReduceLoad LowYield->Deactivate OptimizeRf Optimize Rf to ~0.2 LowYield->OptimizeRf NoElution->Deactivate IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity End End Gradient->End Improved Purification ChangeSolvent->End Improved Purification Deactivate->End Improved Purification ReduceLoad->End Improved Purification IncreasePolarity->End Improved Purification OptimizeRf->End Improved Purification

Caption: Troubleshooting Decision Workflow for Column Chromatography.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

  • Prepare Samples: Dissolve a small amount of your crude 8-Bromo-3-methoxyisoquinoline in a suitable solvent like dichloromethane or ethyl acetate. Prepare a separate dilute solution of any available standards (e.g., starting materials).

  • Spot the Plate: Using a capillary tube, spot the crude material and standards onto the baseline of a silica gel TLC plate. Keep the spots small and compact.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 4:1 Hexanes:EtOAc). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). Circle the visible spots.

  • Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).[11][12]

  • Optimize: Adjust the solvent ratio until the spot corresponding to 8-Bromo-3-methoxyisoquinoline has an Rf value between 0.2 and 0.35.

Protocol 2: Column Packing (Silica Gel Slurry Method)

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer (0.5 cm) of sand.

  • Make the Slurry: In a beaker, mix the required amount of silica gel (typically 30-50x the weight of your crude sample) with your initial, least polar eluent to form a smooth, pourable slurry.[5]

  • Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Equilibrate: Once all the silica has settled, add a final layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand layer.

Protocol 3: Sample Loading and Elution

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2x the weight of your crude product) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully layer this powder onto the sand at the top of your packed column.

  • Elution: Carefully add your initial eluent to the column. Open the stopcock and begin collecting fractions.

  • Monitoring: Monitor the elution process by collecting fractions and analyzing them by TLC.

  • Combine and Concentrate: Once the pure product has completely eluted, combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 4: Deactivation of Silica Gel

  • Prepare Deactivating Eluent: Prepare your initial, least polar eluent and add 0.5-1% triethylamine (TEA) by volume (e.g., 5-10 mL of TEA for 1 L of eluent).

  • Wash the Column: After packing the column with a slurry of silica in the non-deactivated eluent (as in Protocol 2), wash the packed column with 2-3 column volumes of the deactivating eluent containing TEA.[4]

  • Equilibrate: Before loading the sample, flush the column with 2-3 column volumes of your starting eluent without TEA to remove the excess base. The silica surface will remain deactivated.

  • Proceed: Load your sample and run the chromatography using your optimized eluent (without TEA).

Data Summary

The following table provides a starting point for solvent selection. The optimal ratio will depend on the specific impurities present in your crude material.

Mobile Phase System (v/v)Typical Rf Range for 8-Bromo-3-methoxyisoquinolineApplication Notes
9:1 Hexanes:Ethyl Acetate0.1 - 0.2Good for starting a gradient elution to remove non-polar impurities first.
4:1 Hexanes:Ethyl Acetate0.25 - 0.4Often a good starting point for isocratic elution. Provides a balance of speed and resolution.[8]
2:1 Hexanes:Ethyl Acetate0.4 - 0.6Useful for eluting the compound more quickly or for pushing off compounds that are more strongly retained.
1:1 DCM:Hexanes0.2 - 0.35An alternative system that can offer different selectivity compared to ethyl acetate-based systems.[13]

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Semantic Scholar. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
  • University of Toronto.
  • Benchchem. (2025). Purification challenges for bromoquinoline compounds.
  • Benchchem. (2025). Technical Support Center: Purification of 5-Bromo-6-methoxy-8-nitroquinoline.
  • The Royal Society of Chemistry. (Date not available).
  • MilliporeSigma. (Product Page). 8-Bromo-3-methoxyisoquinoline.
  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022).
  • Sigma-Aldrich. (Product Page). 8-Bromo-3-methoxyisoquinoline ≥90%.
  • Organic Syntheses. (Procedure). Isoquinoline, 5-bromo-8-nitro-. [Link]

  • Moodle@Units. (Educational Resource).
  • Chrom Tech, Inc. (2024).
  • Marz Chemistry.
  • Chemistry Steps. (Educational Resource).

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 8-Bromo-3-methoxyisoquinoline

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development utilizing 8-Bromo-3-methoxyisoquinoline. This guide is designed to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development utilizing 8-Bromo-3-methoxyisoquinoline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful application of this versatile building block in your synthetic endeavors. Our goal is to empower you with the knowledge to anticipate potential challenges and navigate the reactivity of this molecule with confidence.

Introduction: Understanding the Reactivity Landscape

8-Bromo-3-methoxyisoquinoline is a key intermediate in the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. Its utility stems from the presence of two key functional handles: a bromine atom at the 8-position, which is amenable to a variety of cross-coupling reactions, and a methoxy group at the 3-position, which influences the electronic properties of the isoquinoline core. However, the interplay of these functional groups can also lead to unexpected reactivity and potential instability under certain reaction conditions. This guide will dissect these nuances, providing a clear roadmap for its effective use.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Stability and Storage

Q1: What are the recommended storage conditions for 8-Bromo-3-methoxyisoquinoline?

A1: 8-Bromo-3-methoxyisoquinoline is a solid with a melting point in the range of 61-67 °C.[1] It is generally stable under standard laboratory conditions. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, at ambient temperature. Storing it in a desiccator can help prevent slow hydrolysis of the methoxy group over extended periods, especially in humid environments.

Q2: I've noticed my sample of 8-Bromo-3-methoxyisoquinoline has developed a slight discoloration over time. Is it still usable?

A2: Slight discoloration of organic compounds upon storage is not uncommon and may not necessarily indicate significant degradation. However, it is prudent to assess the purity of the material before use, especially for sensitive downstream applications. A quick purity check by Thin Layer Chromatography (TLC) against a fresh reference spot or by obtaining a proton NMR spectrum is recommended. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.

Section 2: Stability in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are primary applications for 8-Bromo-3-methoxyisoquinoline. While the C-Br bond at the 8-position is the intended site of reaction, the stability of the molecule under the required conditions is paramount.

Q3: I am planning a Suzuki-Miyaura coupling with 8-Bromo-3-methoxyisoquinoline. What are the key stability concerns I should be aware of?

A3: The Suzuki-Miyaura reaction typically employs a palladium catalyst, a base, and a boronic acid or ester coupling partner.[2][3] The primary stability concern for 8-Bromo-3-methoxyisoquinoline under these conditions is the potential for side reactions involving the isoquinoline nitrogen and the methoxy group.

  • Choice of Base: Strong bases are often required for the transmetalation step.[3] However, excessively harsh basic conditions, particularly at elevated temperatures, could potentially lead to the hydrolysis of the methoxy group to the corresponding isoquinolinone. The use of milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is generally well-tolerated.[4]

  • Temperature: While many Suzuki couplings require heating, prolonged exposure to high temperatures (>100 °C) should be monitored carefully to prevent decomposition.

  • Ligand Selection: The choice of phosphine ligand can influence the reaction rate and selectivity, minimizing the time the substrate is exposed to potentially destabilizing conditions.

dot

Caption: Workflow for Suzuki-Miyaura Coupling.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue Potential Cause Recommended Solution
Low yield of desired product Incomplete reaction.Increase reaction time or temperature cautiously. Consider a more active catalyst/ligand system. Ensure the base is sufficiently strong and anhydrous if required.
Decomposition of starting material.Lower the reaction temperature. Screen milder bases (e.g., K₃PO₄, NaHCO₃). Use a lower catalyst loading to minimize potential side reactions.
Formation of 8-bromo-isoquinolin-3-one Hydrolysis of the methoxy group.Use a non-aqueous solvent system if possible. Employ a weaker base. Minimize reaction time and temperature.
Debromination of starting material Proto-dehalogenation.Ensure rigorous exclusion of water and oxygen. Use a well-degassed solvent.

Q4: I am performing a Buchwald-Hartwig amination with 8-Bromo-3-methoxyisoquinoline. Are there specific stability issues I should anticipate?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[5] Similar to the Suzuki coupling, the choice of base and temperature are critical parameters to control for ensuring the stability of 8-Bromo-3-methoxyisoquinoline.

  • Base Sensitivity: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] These strong bases can promote the hydrolysis of the methoxy group, especially in the presence of trace water. The use of weaker bases like K₂CO₃ or Cs₂CO₃ is a viable alternative, although this may require higher temperatures or more active catalyst systems.[7]

  • Ligand Effects: Sterically hindered phosphine ligands are often employed to facilitate the reductive elimination step.[6] The choice of ligand can significantly impact the required reaction temperature and time, thereby influencing the stability of the starting material.

dot

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) ArPd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)-Br(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-Br(L2)->Ligand_Exchange Amine, Base Ar-Pd(II)-NR2(L2) ArPd(II)(NR2)L2 Ligand_Exchange->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 8-Bromo-3-methoxyisoquinoline

  • To a flame-dried Schlenk tube, add 8-Bromo-3-methoxyisoquinoline (1.0 equiv), the desired amine (1.2 equiv), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: Stability Under Acidic and Basic Conditions

Q5: How stable is the methoxy group to acidic conditions? I need to perform a reaction on another part of the molecule that requires an acidic environment.

A5: The 3-methoxy group on the isoquinoline ring is susceptible to hydrolysis under strong acidic conditions, which would lead to the formation of the corresponding 8-bromo-2,3-dihydroisoquinolin-3-one. The presence of the nitrogen atom in the isoquinoline ring can facilitate this hydrolysis, especially upon protonation.

  • Recommendation: If acidic conditions are unavoidable, it is best to use the mildest acid possible and maintain a low reaction temperature. Anhydrous acidic conditions are preferable to aqueous acidic conditions. For reactions requiring strong acids, it may be necessary to consider a protecting group strategy for the methoxy group, or to introduce it at a later stage in the synthesis. Direct bromination of isoquinoline itself is often carried out in strong acid, suggesting the isoquinoline core is stable, but this is prior to the introduction of the methoxy group.[8][9][10]

Q6: Can I use strong bases like NaOH or KOH with 8-Bromo-3-methoxyisoquinoline?

A6: As mentioned in the context of cross-coupling reactions, strong aqueous bases can lead to the hydrolysis of the methoxy group. The rate of this hydrolysis will be dependent on the concentration of the base, the temperature, and the reaction time. For short reaction times at low temperatures, the compound may be reasonably stable. However, for reactions requiring prolonged heating with strong aqueous bases, the formation of 8-bromo-isoquinolin-3-one is a likely side reaction.

Section 4: Potential for Nucleophilic Aromatic Substitution (SNAr)

Q7: Is the bromine at the 8-position susceptible to nucleophilic aromatic substitution (SNAr)?

A7: The bromine atom at the 8-position is generally not highly activated towards SNAr. For an SNAr reaction to be facile, there typically needs to be a strong electron-withdrawing group positioned ortho or para to the leaving group.[11] In 8-Bromo-3-methoxyisoquinoline, the electron-withdrawing effect of the isoquinoline nitrogen is attenuated by distance.

  • Reactivity: While direct SNAr at the 8-position with common nucleophiles (e.g., amines, alkoxides) under standard conditions is expected to be slow, highly reactive nucleophiles or very harsh conditions (high temperature, strong base) might lead to some substitution. However, palladium-catalyzed cross-coupling reactions are the more conventional and efficient methods for functionalizing this position. In related quinoline systems, SNAr is more commonly observed when a strong electron-withdrawing group like a nitro group is present on the ring.[11]

Summary of Stability and Reactivity

Condition Potential Instability/Side Reaction Recommendation
Strong Acid (aqueous) Hydrolysis of the 3-methoxy group.Avoid if possible. Use mild, anhydrous acidic conditions at low temperatures.
Strong Base (aqueous) Hydrolysis of the 3-methoxy group.Use non-aqueous conditions or milder bases (e.g., K₂CO₃, Cs₂CO₃).
High Temperature (>110 °C) General decomposition.Monitor reaction progress closely and use the lowest effective temperature.
Palladium Cross-Coupling Methoxy group hydrolysis (base-mediated). Debromination.Optimize base and temperature. Use well-degassed solvents.
Strong Nucleophiles Potential for slow SNAr.Prefer palladium-catalyzed methods for C-8 functionalization.

This technical guide provides a foundational understanding of the stability of 8-Bromo-3-methoxyisoquinoline under various reaction conditions. As with any chemical transformation, careful reaction monitoring and optimization are key to achieving high yields and purity. Should you encounter challenges not addressed in this guide, our technical support team is available for further consultation.

References

Sources

Optimization

catalyst selection for cross-coupling with 8-Bromo-3-methoxyisoquinoline

Answering the complex challenges of modern synthetic chemistry requires not just a protocol, but a deep understanding of the reaction's nuances. This Technical Support Center is designed for you, the researcher at the be...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the complex challenges of modern synthetic chemistry requires not just a protocol, but a deep understanding of the reaction's nuances. This Technical Support Center is designed for you, the researcher at the bench, to navigate the specific hurdles of palladium-catalyzed cross-coupling reactions with 8-Bromo-3-methoxyisoquinoline.

The structure of 8-Bromo-3-methoxyisoquinoline presents a unique set of challenges. The bromine at the C8 position is sterically hindered by the peri-hydrogen at C1, and the isoquinoline nitrogen itself can act as a ligand, potentially poisoning the palladium catalyst.[1] This guide provides a framework for rational catalyst selection and troubleshooting, moving beyond simple trial-and-error to a knowledge-based approach.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during cross-coupling reactions with 8-Bromo-3-methoxyisoquinoline.

Question 1: My reaction shows low or no conversion of the starting material. What's going wrong?

Answer:

This is the most common issue and typically points to a problem with the catalytic cycle's initiation or propagation. The primary suspects are catalyst inactivity or poisoning.

  • Potential Cause 1: Catalyst Poisoning by the Isoquinoline Nitrogen. The lone pair of electrons on the isoquinoline's nitrogen can coordinate to the palladium center, forming an inactive or less active complex.[1] This is a frequent issue with nitrogen-containing heterocycles.

    • Solution: Employ Bulky Ligands. Sterically demanding phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, BrettPhos), are essential.[2][3] Their bulk creates a "pocket" around the palladium atom that sterically shields it, hindering the approach and coordination of the isoquinoline nitrogen while still allowing the smaller aryl halide to undergo oxidative addition.[1]

  • Potential Cause 2: Inefficient Precatalyst Activation. Many common palladium sources, like Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[4] This activation step can be sluggish or incomplete.

    • Solution: Use a Pd(0) Source or a Pre-formed Precatalyst. Consider starting with a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[1] Alternatively, modern, well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed for rapid and efficient generation of the active LPd(0) species under reaction conditions, leading to more reproducible results.

  • Potential Cause 3: Poor Oxidative Addition. The C8-Br bond is sterically hindered. Additionally, the electron-donating methoxy group can make the aryl bromide slightly less reactive towards oxidative addition.[5]

    • Solution: Use Electron-Rich, Bulky Ligands. This is another reason why ligands like XPhos and SPhos are successful. Their high electron density increases the electron density on the palladium center, which in turn promotes the oxidative addition step with the aryl bromide.[6]

  • Potential Cause 4: Impure Reagents or Atmosphere. Palladium catalysts, particularly the active Pd(0) form, and phosphine ligands are sensitive to oxygen.[4] Water or other impurities in solvents or reagents can also deactivate the catalyst.

    • Solution: Ensure Rigorous Anhydrous and Inert Conditions. Use freshly distilled or commercially available anhydrous solvents. Thoroughly degas the solvent and the entire reaction setup (reagents included) by bubbling with an inert gas like argon or nitrogen for at least 20-30 minutes before adding the catalyst.[4] Maintain a positive pressure of inert gas throughout the experiment.

Question 2: My desired product is forming, but I see significant side products like homocoupling or dehalogenation. How can I minimize these?

Answer:

Side product formation indicates that an undesired reaction pathway is competing effectively with your main catalytic cycle.

  • Side Product 1: Homocoupling of the Coupling Partner (e.g., Boronic Acid). This is especially common in Suzuki-Miyaura couplings, where two molecules of the boronic acid couple to form a biaryl byproduct.[2]

    • Cause & Mitigation:

      • Oxygen: Traces of oxygen can promote the oxidative homocoupling of boronic acids.[1][6] Solution: Rigorously deoxygenate your reaction mixture and maintain a strict inert atmosphere.

      • High Temperature/Concentration: These conditions can accelerate the rate of homocoupling. Solution: Try lowering the reaction temperature. If feasible, adding the boronic acid slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[2]

  • Side Product 2: Dehalogenation. This is the replacement of the bromine atom with a hydrogen, resulting in 3-methoxyisoquinoline.

    • Cause & Mitigation:

      • Active Catalyst & Hydrogen Source: This side reaction can become significant with highly active catalysts, especially if there are sources of hydrogen in the reaction (e.g., from the solvent, base, or water). The mechanism can involve a competing hydrodehalogenation pathway.[2]

      • Solution: Screen your catalyst and base. Sometimes a slightly less active catalyst system can provide a better balance between the desired coupling and dehalogenation. Ensure all reagents are anhydrous. If using a base like an alkoxide, ensure it is of high purity.

  • Side Product 3: Protodeboronation (Suzuki Coupling). This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with hydrogen.[4]

    • Cause & Mitigation:

      • Water/Protic Solvents: This is a major competing pathway, especially with electron-deficient boronic acids.[4]

      • Solution: Use anhydrous conditions where possible. While some Suzuki protocols benefit from a small amount of water to aid base solubility and transmetalation, excessive water will promote protodeboronation. Using milder bases like K₃PO₄ or KF can also be beneficial compared to strong hydroxides.[4]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point for coupling with 8-Bromo-3-methoxyisoquinoline?

A1: There is no single "magic bullet," as the optimal choice depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig). However, a highly reliable starting point is a combination of a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand.

Catalyst/Ligand SystemRecommended ForKey Advantages
Pd₂(dba)₃ with XPhos or SPhos Suzuki, Buchwald-Hartwig, SonogashiraExcellent for sterically hindered substrates; electron-rich nature promotes oxidative addition; bulk prevents catalyst poisoning.[2][5]
XPhos Pd G3/G4 Precatalyst Suzuki, Buchwald-HartwigAir-stable, easy to handle; provides rapid, reliable activation to the active LPd(0) species, leading to high reproducibility.
Pd(OAc)₂ with XantPhos Carbonylations, some C-N/C-O couplingsBidentate ligand with a large bite angle, can offer enhanced stability and activity where monodentate ligands fail.[7]
Pd(PPh₃)₄ Suzuki, SonogashiraA classic Pd(0) source. Can be effective, but often requires higher temperatures and may be less efficient for this challenging substrate compared to modern ligand systems.[8]

Q2: How does the choice of base affect the reaction?

A2: The base is critical and serves different roles in different reactions. An incorrect choice can halt the reaction entirely.

  • Suzuki-Miyaura: The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[9]

    • Good Choices: K₃PO₄, Cs₂CO₃, K₂CO₃. These are moderately strong bases that are effective without promoting excessive side reactions. Cs₂CO₃ is often very effective but more expensive.

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base is needed to deprotonate the amine (or N-H precursor) to form the amide, which then coordinates to the palladium center.[10]

    • Good Choices: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS). These bases are strong enough to deprotonate a wide range of amines but are too bulky to act as competing nucleophiles.

  • Heck & Sonogashira: A base is needed to neutralize the H-X acid that is formed during the catalytic cycle.[11][12]

    • Good Choices: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. Inorganic bases like K₂CO₃ or NaOAc can also be used.

Q3: What solvent and temperature should I start with?

A3: A good starting point is a high-boiling aprotic solvent at an elevated temperature to overcome activation barriers.

  • Solvents: Toluene, 1,4-dioxane, and DMF are excellent starting points. They are generally inert and have boiling points that allow for a good temperature range (80-120 °C). Always use anhydrous, degassed solvents.[4]

  • Temperature: Start your optimization around 100-110 °C. For highly active catalyst systems, it may be possible to lower the temperature, which can help reduce side reactions.[3] If no reaction occurs, a higher temperature may be required, but be mindful of potential substrate or catalyst decomposition.

Visualizing the Process

Understanding the core mechanism and the logic of catalyst selection is key to successful troubleshooting.

Catalytic Cycle LPd(0) Active Catalyst LPd(0) OA Oxidative Addition (Rate-Limiting Step) LPd(0)->OA Ar-X Pd_II LPd(II)(Ar)(X) Complex OA->Pd_II Trans Transmetalation Pd_II->Trans R-M Pd_II_R LPd(II)(Ar)(R) Complex Trans->Pd_II_R RE Reductive Elimination Pd_II_R->RE RE->LPd(0) Regeneration Product Product Ar-R RE->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.[2]

Catalyst Selection Workflow cluster_0 Reaction Analysis cluster_1 Ligand & Catalyst Choice cluster_2 Reaction Optimization start Define Coupling Partners (e.g., Suzuki, Buchwald) steric Assess Steric Hindrance (C8-Bromo is hindered) start->steric poison Consider Catalyst Poisoning (Isoquinoline N) steric->poison High ligand Select Bulky, Electron-Rich Biarylphosphine Ligand (e.g., XPhos, SPhos) poison->ligand High Risk precatalyst Choose Precatalyst (e.g., Pd(0) source or modern G3/G4 precatalyst) ligand->precatalyst base Select Appropriate Base (Suzuki: K3PO4, Hartwig: NaOtBu) precatalyst->base conditions Set Initial Conditions (Toluene/Dioxane, 100-110 °C, Inert Atmosphere) base->conditions troubleshoot Troubleshoot (Low Yield, Side Products) conditions->troubleshoot

Caption: Decision workflow for catalyst selection.

Experimental Protocols: Starting Points

These protocols are general starting points and should be optimized for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagents:

    • 8-Bromo-3-methoxyisoquinoline (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd₂(dba)₃ (2.5 mol%)

    • XPhos (6 mol%)

    • K₃PO₄ (2.0-3.0 equiv, finely ground)

    • Anhydrous, degassed 1,4-dioxane or toluene (to make a ~0.1 M solution)

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 8-Bromo-3-methoxyisoquinoline, the arylboronic acid, and K₃PO₄.

    • In a separate vial, add Pd₂(dba)₃ and XPhos.

    • Seal both vials with a septum, and evacuate and backfill with argon (repeat 3 times).

    • Add the anhydrous, degassed solvent to the vial containing the palladium and ligand, and stir for 5 minutes to allow for pre-formation of the active complex.

    • Transfer the catalyst solution to the reaction vial containing the substrates and base via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and palladium residues.

    • Proceed with standard aqueous workup and purification by column chromatography.[6][8]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reagents:

    • 8-Bromo-3-methoxyisoquinoline (1.0 equiv)

    • Amine (1.2 equiv)

    • XPhos Pd G3 Precatalyst (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed toluene (to make a ~0.1 M solution)

  • Procedure:

    • To an oven-dried reaction vial in a glovebox (or a vial that can be sealed and purged), add the XPhos Pd G3 precatalyst and NaOtBu.

    • Add 8-Bromo-3-methoxyisoquinoline.

    • Add the anhydrous, degassed toluene, followed by the amine (if liquid) or a solution of the amine (if solid).

    • Seal the vial tightly and remove it from the glovebox (if used).

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Carefully quench the reaction with saturated aqueous NH₄Cl.

    • Proceed with standard aqueous workup and purification by column chromatography.[3][10][13]

References

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. (2025). MDPI.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
  • Cross-Coupling Reactions Guide. (n.d.). Millipore Sigma.
  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(9), 3104–3118.
  • A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substr
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PMC - PubMed Central.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. (n.d.). ChemRxiv.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Heck reaction. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amin
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. (n.d.). Benchchem.
  • Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (n.d.). Benchchem.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Indian Academy of Sciences.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace.

Sources

Troubleshooting

Technical Support Center: 8-Bromo-3-methoxyisoquinoline Reactions

A Senior Application Scientist's Guide to Robust Reaction Work-up and Troubleshooting Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Robust Reaction Work-up and Troubleshooting

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up procedures of reactions involving 8-Bromo-3-methoxyisoquinoline. My approach here is to move beyond simple step-by-step instructions and delve into the chemical principles behind each procedural choice, empowering you to make informed decisions when faced with unexpected experimental outcomes.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the 8-bromo-3-methoxy derivative is a versatile building block for creating complex molecular architectures. However, its unique properties—the basic nitrogen, the potentially labile methoxy group, and its participation in metal-catalyzed reactions—present specific challenges during reaction work-up and purification. This guide is structured to address these challenges head-on.

Frequently Asked Questions (FAQs): The Foundation of a Successful Work-up

This section addresses the most common preliminary questions regarding the handling and properties of 8-Bromo-3-methoxyisoquinoline, which are crucial for designing an effective work-up strategy.

Q1: What are the key physical and chemical properties of 8-Bromo-3-methoxyisoquinoline I should be aware of?

A1: Understanding the fundamental properties of your starting material is the first step to a successful experiment. 8-Bromo-3-methoxyisoquinoline is a solid at room temperature with a melting point in the range of 61-67 °C.[1] Its key features influencing work-up are:

  • Basicity: The lone pair of electrons on the isoquinoline nitrogen atom makes the molecule basic. It will readily react with acids to form a salt, which significantly increases its water solubility. This property is fundamental to acid-base extraction strategies.

  • Solubility: It is generally soluble in common organic solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and ethyl acetate (EtOAc), but has low solubility in non-polar solvents like hexanes and is poorly soluble in water in its free-base form.

  • Stability: The methoxy group (an ether) is generally stable under neutral and basic conditions. However, it can be cleaved by strong acids, particularly Lewis acids like boron tribromide (BBr₃) or under harsh acidic conditions at elevated temperatures. For most standard work-ups, this is not a major concern, but it's a critical consideration if your reaction generates strong acids.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Appearance Solid[1]
Melting Point 61-67 °C[1]
Key Functional Groups Aryl Bromide, Methoxy (Ether), Isoquinoline (Tertiary Amine)[1]

Q2: How does the basicity of the isoquinoline nitrogen affect my extractive work-up?

A2: The basicity is a tool you can leverage. During an aqueous work-up, you can control which phase your compound resides in by adjusting the pH.

  • In Neutral/Basic Aqueous Solution (pH > 7): The isoquinoline remains in its neutral, free-base form, which is preferentially soluble in organic solvents like EtOAc or CH₂Cl₂.

  • In Acidic Aqueous Solution (pH < 5): The nitrogen atom is protonated, forming an isoquinolinium salt. This salt is typically much more soluble in the aqueous phase than in the organic phase. This allows for the separation of your product from non-basic organic impurities.

Q3: I'm performing a reaction at high temperature. Is there a risk of hydrolyzing the 3-methoxy group?

A3: The risk is generally low under neutral or basic conditions. Ether hydrolysis typically requires acidic conditions.[2] If your reaction is run in the presence of a strong acid or generates acidic byproducts, and is heated for a prolonged period, cleavage of the methyl group to form the corresponding isoquinolone is a possibility. If you suspect this has occurred, it can be identified by LC-MS analysis (loss of 14 Da) or ¹H NMR (disappearance of the methoxy singlet, ~4.0 ppm).

Q4: What are the best practices for reaction monitoring by Thin Layer Chromatography (TLC)?

A4: A typical mobile phase for TLC analysis is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A starting point could be a 7:3 or 8:2 mixture of Hexanes:EtOAc. The basic nitrogen can cause streaking on silica gel; adding a small amount of triethylamine (~0.5-1%) to the mobile phase can neutralize the acidic sites on the silica and lead to sharper spots.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section is organized by common reaction types where 8-Bromo-3-methoxyisoquinoline is used as a substrate. It provides solutions to specific problems you may encounter during the work-up phase.

General Extractive Work-up Issues
ProblemProbable Cause(s)Recommended Solution(s)
Persistent Emulsion during Extraction - High concentration of salts or polar byproducts. - Finely divided solids acting as emulsifiers.- Add saturated aqueous NaCl solution (brine) to increase the ionic strength of the aqueous phase. - Filter the entire biphasic mixture through a pad of Celite® to remove particulate matter. - If possible, allow the mixture to stand undisturbed for an extended period. - Centrifugation is a highly effective, if equipment-dependent, solution.
Product Crashes Out of Solution - The product has low solubility in the chosen extraction solvent. - The reaction mixture was too concentrated before work-up.- Add more of the primary organic solvent. - Add a more polar co-solvent in which the product is more soluble (e.g., add some THF to an EtOAc extraction). - Perform the work-up at a slightly elevated temperature (use a warm separatory funnel), but be mindful of solvent volatility.
Product is Partially in Both Organic and Aqueous Layers - The pH of the aqueous layer is close to the pKa of the protonated isoquinoline.- Adjust the pH decisively. For extraction into the organic layer, ensure the aqueous phase is basic (pH > 9). For extraction into the aqueous layer, ensure it is acidic (pH < 2). Use pH paper or a meter to confirm.
Diagram: Standard Extractive Work-up Workflow

G reaction 1. Cool Reaction Mixture to RT quench 2. Quench Reaction (e.g., add water, sat. NH4Cl) reaction->quench transfer 3. Transfer to Separatory Funnel quench->transfer extract 4. Add Organic Solvent & Aqueous Solution transfer->extract separate 5. Separate Layers extract->separate wash 6. Wash Organic Layer (e.g., with brine) separate->wash Organic Phase dry 7. Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry filter 8. Filter dry->filter concentrate 9. Concentrate in vacuo filter->concentrate purify 10. Purify Crude Product (e.g., Column Chromatography) concentrate->purify

Caption: A generalized workflow for a standard aqueous extractive work-up.

Work-up Protocols for Specific Reaction Classes

Suzuki-Miyaura Cross-Coupling Reactions

The primary challenge in a Suzuki work-up is the removal of the palladium catalyst, phosphine ligands/oxides, and boron-containing byproducts.[3]

Troubleshooting Guide: Suzuki Coupling

ProblemProbable Cause(s)Recommended Solution(s)
Product is contaminated with a fine black powder. Residual Palladium(0) catalyst.After initial dilution, filter the reaction mixture through a pad of Celite® or silica gel before proceeding with the aqueous work-up.[4]
Crude ¹H NMR shows broad, messy signals. Paramagnetic Pd(II) species may be present.Include a wash with a mild chelating agent like aqueous ammonium chloride or a dilute solution of sodium sulfide. Use with caution and proper ventilation.
Product is contaminated with boronic acid or its anhydride (boroxine). Incomplete removal during aqueous wash.- Perform an aqueous wash with a mild base (e.g., 1M NaOH or K₂CO₃). Boronic acids are acidic and will be extracted into the basic aqueous phase.[5] - If the product is stable, a silica gel plug, flushing with the column eluent, can effectively remove highly polar boron species.
Product is contaminated with triphenylphosphine oxide (TPPO). TPPO is a common byproduct and can be difficult to separate by chromatography.- If the product is non-polar, TPPO can sometimes be precipitated by adding a non-polar solvent like hexanes or ether and filtering. - For basic products like isoquinolines, an acid/base work-up can separate the product from the neutral TPPO.

Step-by-Step Protocol: Suzuki Coupling Work-up

  • Cool and Dilute: Cool the reaction mixture to room temperature. Dilute with a generous amount of an appropriate organic solvent like ethyl acetate or toluene (approx. 10-20x the volume of the reaction solvent).

  • Filter Catalyst: Filter the diluted mixture through a 1-2 inch pad of Celite® in a Büchner funnel to remove the heterogeneous palladium catalyst. Wash the pad thoroughly with the same organic solvent.[4]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Water (1x) to remove bulk inorganic salts.

    • 1M aqueous NaOH or K₂CO₃ solution (2x) to remove unreacted boronic acid and phenolic byproducts.[5]

    • Saturated aqueous NaCl (brine) (1x) to break any emulsions and remove residual water.

  • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The work-up for a Buchwald-Hartwig reaction leverages the basicity of the newly formed amine product to separate it from the neutral catalyst and ligand byproducts.[6][7]

Troubleshooting Guide: Buchwald-Hartwig Amination

ProblemProbable Cause(s)Recommended Solution(s)
Low recovery after acid-base extraction. - Incomplete protonation of the product (pH of the acid wash is not low enough). - The product's salt form has some solubility in the organic layer.- Ensure the pH of the aqueous acid wash is ≤ 2. - Perform multiple extractions (3-4x) with the aqueous acid to ensure complete transfer of the product salt.
Product is still contaminated with phosphine ligand/oxide. The ligand or its oxide was carried over during the acid extraction.- After re-basifying the aqueous layer and extracting the product back into an organic solvent, perform an additional wash with water and brine before drying and concentrating. - A final purification by column chromatography is almost always necessary.

Diagram: Acid-Base Extraction Workflow for Buchwald-Hartwig

G cluster_0 Step 1: Acidic Extraction cluster_1 Separation cluster_2 Step 2: Product Recovery start Crude Reaction Mixture (Product, Catalyst, Ligand) extract_acid Extract with 1M HCl (aq) start->extract_acid org_phase Organic Phase (Catalyst, Ligand, Neutral Impurities) extract_acid->org_phase Discard/Analyze aq_phase Aqueous Phase (Protonated Product Salt) extract_acid->aq_phase basify Basify with NaOH (aq) to pH > 10 aq_phase->basify extract_org Extract with EtOAc or CH2Cl2 basify->extract_org final_product Organic Phase with Pure Product (Dry & Concentrate) extract_org->final_product

Caption: Acid-base extraction separates the basic product from neutral impurities.

Grignard Reactions

The work-up for a Grignard reaction must safely quench the highly reactive Grignard reagent and then hydrolyze the magnesium alkoxide salt of the product.[8][9]

Troubleshooting Guide: Grignard Reaction

ProblemProbable Cause(s)Recommended Solution(s)
Violent, uncontrollable quenching. Adding water or acid too quickly to a large excess of active Grignard reagent.- Always perform the quench in an ice bath. - Add the quenching solution (e.g., sat. aq. NH₄Cl) slowly and dropwise with vigorous stirring.
A thick, gelatinous precipitate forms that is difficult to stir or filter. Formation of insoluble magnesium hydroxides/salts (Mg(OH)₂ or Mg(OH)X).- The standard quench for this issue is a saturated aqueous solution of ammonium chloride (NH₄Cl). It is acidic enough to hydrolyze the alkoxide and dissolve the magnesium salts by forming soluble complexes, but not so acidic as to cause side reactions with sensitive products.[9][10] - Ensure you add enough NH₄Cl solution until the aqueous layer becomes clear.

Step-by-Step Protocol: Grignard Reaction Work-up

  • Cool: Place the reaction flask in an ice-water bath and cool to 0 °C.

  • Quench: With vigorous stirring, slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. Monitor for gas evolution and exotherm. Continue adding until the solids dissolve and two clear layers are visible (or until fizzing ceases).[9][10]

  • Extract: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two or three times.

  • Wash and Dry: Combine the organic extracts and wash with brine. Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify: Purify the crude alcohol product by column chromatography or recrystallization.

References

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online Forum]. Available at: [Link]

  • Singh, J. (n.d.). Grignard Reaction. In Advanced Organic Chemistry Reactions, Mechanisms and Structure. Cambridge University Press. Available at: [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Available at: [Link]

  • Johnson, T. B., & Hodge, E. B. (1913). SYNTHESIS OF 3-METHYL ISOQUINOLINES. Journal of the American Chemical Society, 35(7), 1014-1023.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online Forum]. Available at: [Link]

  • Kappe, C. O., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1, 229-238. Available at: [Link]

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Available at: [Link]

  • Organic Syntheses. (2009). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Org. Synth. 2009, 86, 225. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. WO1999067218A2.
  • ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Available at: [Link]

  • Dvořák, M., et al. (2021). Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones. The Journal of Organic Chemistry, 86(12), 8078-8088. Available at: [Link]

  • Org Prep Daily. (2009). 8-bromoquinoline – a painless Skraup synthesis. Available at: [Link]

  • ACS Publications. (2024). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Available at: [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

  • PubChem. (n.d.). 8-Bromoisoquinoline. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound. EP0913381B1.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • PubMed. (1990). Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. Available at: [Link]

  • PharmaCompass. (n.d.). 8-BROMO-3-METHYL-XANTHINE. Available at: [Link]

  • Reddit. (2025). BBr3 deprotection byproducts. [Online Forum]. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 8-Bromo-3-methoxyisoquinoline and 8-Chloro-3-methoxyisoquinoline for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoquinoline scaffold remains a privileged structure, forming the backbone of numerous biologically active compounds. The strategic functionalization of this heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the isoquinoline scaffold remains a privileged structure, forming the backbone of numerous biologically active compounds. The strategic functionalization of this heterocyclic system allows for the fine-tuning of physicochemical and pharmacological properties, a critical aspect of drug design and development. This guide provides an in-depth comparison of two key building blocks: 8-Bromo-3-methoxyisoquinoline and 8-Chloro-3-methoxyisoquinoline. We will delve into their synthesis, physicochemical characteristics, comparative reactivity in pivotal cross-coupling reactions, and their potential applications in medicinal chemistry, supported by experimental data and established chemical principles.

Introduction to the Molecules

8-Bromo-3-methoxyisoquinoline and 8-chloro-3-methoxyisoquinoline are halogenated derivatives of 3-methoxyisoquinoline. The presence of a halogen at the C8-position and a methoxy group at the C3-position makes them versatile intermediates. The halogen atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity. The methoxy group, on the other hand, can influence the electronic properties of the isoquinoline ring and may play a role in binding interactions with biological targets.

8-Bromo-3-methoxyisoquinoline8-Chloro-3-methoxyisoquinoline

Figure 1: Chemical structures of 8-Bromo-3-methoxyisoquinoline (left) and 8-Chloro-3-methoxyisoquinoline (right).

Physicochemical Properties: A Comparative Analysis

The choice between a bromo or a chloro substituent can significantly impact a molecule's physicochemical properties, which in turn affect its behavior in both chemical reactions and biological systems. While experimental data for 8-chloro-3-methoxyisoquinoline is limited, we can infer some of its properties based on known chemical trends and data from closely related analogs.

Property8-Bromo-3-methoxyisoquinoline8-Chloro-3-methoxyisoquinoline (Predicted/Analog Data)Justification for Comparison
Molecular Weight ( g/mol ) 238.08[1]193.63The difference in atomic weight between bromine and chlorine directly impacts the molecular weight.
Melting Point (°C) 61-67[1]Likely lower than the bromo analogGenerally, for similar aromatic halides, the melting point increases with the size and polarizability of the halogen (I > Br > Cl > F).
logP (Lipophilicity) ~3.5 (Predicted)~2.5 (Analog data for 8-chloro-3-methylisoquinolin-1(2H)-one is 2.49)[2]Bromine is more lipophilic than chlorine, leading to a higher logP value for the bromo-compound. The provided analog data gives a reasonable estimate.
pKa (Basicity) Predicted to be slightly less basicPredicted to be slightly more basicThe electron-withdrawing inductive effect of bromine is slightly stronger than that of chlorine, which would slightly decrease the basicity of the isoquinoline nitrogen.

This table summarizes key physicochemical properties, highlighting the expected differences based on the halogen substituent.

Synthesis Strategies

The synthesis of these 8-halo-3-methoxyisoquinolines can be approached through multi-step sequences, often starting from appropriately substituted benzaldehydes.

Synthesis of 8-Bromo-3-methoxyisoquinoline
Synthesis of 8-Chloro-3-methoxyisoquinoline

The synthesis of 8-chloro-3-methoxyisoquinoline is less documented. However, a plausible synthetic route could be adapted from the synthesis of related 8-chloroisoquinolines. One potential strategy would involve the Bischler-Napieralski or Pictet-Spengler reaction of a suitably substituted phenethylamine precursor. Alternatively, a route starting from 2-chloro-6-methoxybenzaldehyde could be envisioned, similar to the synthesis of the bromo-analog.

Synthesis_Workflow cluster_bromo Synthesis of 8-Bromo-3-methoxyisoquinoline cluster_chloro Potential Synthesis of 8-Chloro-3-methoxyisoquinoline start_bromo 2-Bromo-6-methoxybenzaldehyde step1_bromo Reaction with Aminoacetaldehyde Acetal start_bromo->step1_bromo step2_bromo Acid-Catalyzed Cyclization step1_bromo->step2_bromo end_bromo 8-Bromo-3-methoxyisoquinoline step2_bromo->end_bromo start_chloro 2-Chloro-6-methoxybenzaldehyde step1_chloro Reaction with Aminoacetaldehyde Acetal start_chloro->step1_chloro step2_chloro Acid-Catalyzed Cyclization step1_chloro->step2_chloro end_chloro 8-Chloro-3-methoxyisoquinoline step2_chloro->end_chloro

Plausible synthetic workflows for the target compounds.

Comparative Reactivity in Cross-Coupling Reactions

The C-X (X = Br, Cl) bond at the 8-position is the primary site of reactivity for derivatization through palladium-catalyzed cross-coupling reactions. The choice between the bromo and chloro derivative will significantly influence reaction conditions and efficiency.

Theoretical Framework: The Halogen's Impact

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), which directly affects the rate-limiting oxidative addition step of the catalytic cycle. Consequently, 8-bromo-3-methoxyisoquinoline is expected to be more reactive than its chloro counterpart.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[3] For the synthesis of 8-aryl-3-methoxyisoquinolines, the bromo-derivative will generally react under milder conditions (e.g., lower temperatures, less active catalysts) and often provide higher yields compared to the chloro-derivative. The coupling of the chloro-analog may require more specialized and bulky phosphine ligands to achieve comparable results.[4]

Suzuki_Coupling cluster_bromo Suzuki Coupling of 8-Bromo-3-methoxyisoquinoline cluster_chloro Suzuki Coupling of 8-Chloro-3-methoxyisoquinoline reagents Arylboronic Acid Pd Catalyst, Base start_bromo 8-Bromo-3-methoxyisoquinoline end_bromo 8-Aryl-3-methoxyisoquinoline start_bromo->end_bromo Milder Conditions Higher Yields start_chloro 8-Chloro-3-methoxyisoquinoline end_chloro 8-Aryl-3-methoxyisoquinoline start_chloro->end_chloro Harsher Conditions Lower Yields (typically)

Comparative workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]

  • Reaction Setup: In a flame-dried Schlenk flask, combine the 8-halo-3-methoxyisoquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or LC-MS). Reactions with the chloro-analog may require higher temperatures and longer reaction times.

  • Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines.[6][7] Similar to the Suzuki coupling, the C-Br bond of 8-bromo-3-methoxyisoquinoline will undergo oxidative addition to the palladium catalyst more readily than the C-Cl bond of the chloro-analog. This translates to milder reaction conditions and potentially a broader scope of applicable amines for the bromo-derivative. The amination of 8-chloro-3-methoxyisoquinoline may necessitate the use of more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition step.[2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [1][2]

  • Reaction Setup: To a glovebox or a Schlenk flask under an inert atmosphere, add the 8-halo-3-methoxyisoquinoline (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 4-8 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Medicinal Chemistry

The 8-substituted-3-methoxyisoquinoline scaffold is a valuable pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities.

Kinase Inhibitors

The quinoline and isoquinoline cores are prevalent in a multitude of kinase inhibitors.[8] The ability to readily diversify the 8-position of the isoquinoline ring through cross-coupling reactions makes both 8-bromo- and 8-chloro-3-methoxyisoquinoline attractive starting materials for the synthesis of novel kinase inhibitors. The substituents introduced at this position can be designed to interact with specific residues in the kinase active site or allosteric pockets, thereby modulating selectivity and potency.[9]

Anticancer Agents

Numerous isoquinoline derivatives have demonstrated potent anticancer activity.[10] The functionalization of the 8-position can lead to compounds with improved antiproliferative effects. For example, the introduction of specific aryl or heteroaryl groups can enhance interactions with biological targets involved in cancer cell proliferation and survival. The choice between the bromo and chloro starting material would be a strategic one, balancing reactivity and cost-effectiveness in the synthesis of a library of potential anticancer compounds.

Conclusion

Both 8-bromo-3-methoxyisoquinoline and 8-chloro-3-methoxyisoquinoline are valuable and versatile building blocks for the synthesis of complex molecules, particularly in the context of drug discovery. The primary distinction between them lies in their reactivity in palladium-catalyzed cross-coupling reactions, with the bromo-derivative being the more reactive partner.

8-Bromo-3-methoxyisoquinoline is the preferred choice when:

  • Milder reaction conditions are required.

  • A broader range of coupling partners, including less reactive ones, are to be used.

  • Higher reaction yields are a primary concern.

8-Chloro-3-methoxyisoquinoline may be considered when:

  • Cost of starting materials is a critical factor, as aryl chlorides are generally less expensive than aryl bromides.

  • The synthetic strategy involves sequential cross-couplings where the differential reactivity of chloro and bromo substituents can be exploited.

  • Modern, highly active catalyst systems are available to overcome the lower reactivity of the C-Cl bond.

The selection between these two reagents will ultimately depend on the specific synthetic goals, the complexity of the target molecule, and economic considerations. A thorough understanding of their comparative properties and reactivity is essential for the efficient design and execution of synthetic strategies in medicinal chemistry.

References

  • Lázár, L., et al. (2012). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. Arkivoc, 2012(4), 213-228.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

  • Royal Society of Chemistry. Supporting Information - A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. [Link]

  • PubMed. Anticancer Activity of New Haloalkyl Camptothecin Esters Against Human Cancer Cell Lines and Human Tumor Xenografts Grown in Nude Mice. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ChemAxon. NMR Predictor - Documentation. [Link]

  • Nissan Chemical Industries. SYNTHESIS OF NOVEL 6-SUBSTITUTED 2-CHLORO-3-METHYLQUINOXALINES. [Link]

  • NMRium. NMRium demo - Predict. [Link]

  • PubMed. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Chemical-Kinomics. Drug Discovery - Inhibitor. [Link]

  • ProQuest. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

  • PubMed. Type III or allosteric kinase inhibitors for the treatment of non-small cell lung cancer. [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Google Patents. CN109053569B - Method for synthesizing 8-hydroxyquinoline.
  • PubMed. Anticancer Effect of Altersolanol A, a Metabolite Produced by the Endophytic Fungus Stemphylium Globuliferum, Mediated by Its Pro-Apoptotic and Anti-Invasive Potential via the Inhibition of NF-κB Activity. [Link]

  • PubMed. 3-Oxoolean-12-en-27-oic acid inhibits the proliferation of non-small cell lung carcinoma cells by inducing cell-cycle arrest at G0/G1 phase. [Link]

  • PubMed. Cisplatin enhances the anticancer effect of beta-lapachone by upregulating NQO1. [Link]

  • PubChemLite. 8-bromo-3-hydroxyisoquinoline (C9H6BrNO). [Link]

  • KDB. 8-Methoxyquinoline | C10H9NO | MD Topology | NMR | X-Ray. [Link]

Sources

Comparative

alternative reagents to 8-Bromo-3-methoxyisoquinoline for synthesis

Title: Beyond 8-Bromo-3-methoxyisoquinoline: A Technical Guide to Alternative Reagents for Isoquinoline Scaffold Synthesis Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently e...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond 8-Bromo-3-methoxyisoquinoline: A Technical Guide to Alternative Reagents for Isoquinoline Scaffold Synthesis

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter bottlenecks in the late-stage functionalization of isoquinoline scaffolds. While 8-Bromo-3-methoxyisoquinoline serves as the industry standard for cross-coupling and metalation, its reactivity profile is not universally optimal. Depending on the catalytic cycle's rate-limiting step—whether it is oxidative addition or transmetalation—chemists must strategically select alternative electrophiles or nucleophiles. This guide objectively evaluates alternatives to 8-Bromo-3-methoxyisoquinoline, providing mechanistic insights and validated protocols to streamline your synthetic workflows.

Mechanistic Rationale for Reagent Substitution

The standard 8-bromo derivative is highly effective for continuous flow halogen-lithium exchange. By mixing 8-bromo-3-methoxyisoquinoline with nBuLi and MgCl₂·LiCl in a T-mixer at controlled flow rates, researchers can generate stable diorganomagnesium species in situ, bypassing the cryogenic requirements of batch reactions[1]. This continuous flow approach mitigates the rapid degradation and unwanted side reactions of the organolithium intermediate.

However, when transitioning from metalation to direct palladium-catalyzed cross-coupling, the carbon-bromine bond dissociation energy (~68 kcal/mol) can necessitate elevated temperatures (80–100 °C). In these scenarios, alternatives such as iodo-derivatives, chloro-derivatives, or polarity-reversed boronic esters become critical:

  • Iodo-Alternatives (High Reactivity): The shift from a bromo to an iodo substituent significantly lowers the activation energy for the oxidative addition of Pd(0). This allows for room-temperature couplings, preserving sensitive functional groups.

  • Chloro-Alternatives (Cost-Efficiency): While possessing a higher bond dissociation energy (~81 kcal/mol), chloro-derivatives are highly cost-effective for large-scale synthesis, provided that electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are used to accelerate oxidative addition.

  • Unprotected Hydroxy-Alternatives: Utilizing 8-bromo-3-hydroxyisoquinoline (also tautomerized as 8-bromoisoquinolin-3(2H)-one) directly in the synthesis eliminates a late-stage deprotection step, which is highly advantageous when the 3-hydroxy/lactam motif is required for interacting with a kinase hinge region[2].

Comparative Performance Analysis

Table 1: Quantitative and Qualitative Comparison of 8-Substituted 3-Methoxyisoquinoline Building Blocks

ReagentOxidative Addition RateCost-EfficiencyStabilityPrimary Application
8-Bromo-3-methoxyisoquinoline Moderate (Baseline)ModerateHighContinuous flow metalation[1], Standard Suzuki/Buchwald
8-Iodo-3-methoxyisoquinoline High (Fast)LowModerateMild/Room-temperature cross-coupling, Sonogashira
8-Chloro-3-methoxyisoquinoline Low (Slow)HighVery HighLarge-scale synthesis (requires specialized Buchwald ligands)
8-Bromo-3-hydroxyisoquinoline ModerateModerateHighH-bond donor applications, unprotected kinase targets[2]
3-Methoxyisoquinoline-8-boronic ester N/A (Nucleophile)LowModeratePolarity reversal for coupling with complex aryl halides

Decision Matrix for Reagent Selection

The following workflow illustrates the logical relationship between the chosen alternative and the required synthetic conditions.

G Start 3-Methoxyisoquinoline Functionalization Bromo 8-Bromo (Standard) Balanced Reactivity Start->Bromo Iodo 8-Iodo (Alternative) High Reactivity Start->Iodo Chloro 8-Chloro (Alternative) Cost-Effective Start->Chloro Boronic 8-Boronic Ester (Alternative) Polarity Reversal Start->Boronic Cond_Bromo Continuous Flow Metalation (nBuLi, MgCl2·LiCl) Bromo->Cond_Bromo Cond_Iodo Mild Pd/Cu Catalysis (Room Temp) Iodo->Cond_Iodo Cond_Chloro Buchwald Ligands (e.g., XPhos, 100°C) Chloro->Cond_Chloro Cond_Boronic Suzuki Coupling with Complex Halides Boronic->Cond_Boronic Target Target Isoquinoline Scaffold Cond_Bromo->Target Cond_Iodo->Target Cond_Chloro->Target Cond_Boronic->Target

Workflow for selecting 8-substituted 3-methoxyisoquinoline reagents based on synthetic goals.

Validated Experimental Protocols

Protocol A: Continuous Flow Halogen-Lithium Exchange of 8-Bromo-3-methoxyisoquinoline

Self-Validating System: This protocol utilizes in situ trapping with MgCl₂·LiCl. The immediate formation of the diorganomagnesium species acts as an internal trap, preventing protonation or dimerization. The yield can be validated by quenching an aliquot with a standard electrophile (e.g., cyclohexanone) before proceeding to complex targets.

  • Preparation: Prepare a solution of 8-bromo-3-methoxyisoquinoline (0.20 M) and MgCl₂·LiCl (0.10 M) in anhydrous THF[1]. Prepare a separate solution of nBuLi (0.30 M in hexane)[1].

  • Flow Setup: Precool both solutions and pump them through a T-mixer at a combined flow rate of 6 mL/min.

  • Exchange & Trapping: Allow the combined stream to pass through a reactor tube (residence time ~0.1 s at -20 °C)[1]. The rapid mixing ensures complete halogen-lithium exchange followed instantly by transmetalation to magnesium.

  • Quench: Inject the continuous stream directly into a flask containing the desired electrophile (e.g., an aldehyde or allylic bromide) in THF[1].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography[1].

Protocol B: Synthesis of Iodo-Alternatives via Electrophilic Aromatic Substitution

Causality Insight: For targets where the bromo-derivative is unreactive, synthesizing the iodo-analog provides a highly active electrophile. Using N-iodosuccinimide (NIS) ensures regioselective iodination without the harsh conditions or poly-halogenation risks of elemental iodine.

  • Reaction Setup: In an oven-dried flask, dissolve the methoxyisoquinoline precursor in an inert solvent (e.g., DCM or DMF) under nitrogen[3].

  • Iodination: Add 1.05 equivalents of N-iodosuccinimide (NIS) in a single portion[3]. Stir the mixture at room temperature overnight[3].

  • Validation Check: Monitor by TLC or LC-MS. The complete consumption of the starting material validates the electrophilic activation.

  • Workup: Quench the reaction with water and extract with DCM[3]. Wash the organic layer sequentially with 1M Na₂S₂O₃ (to reduce any residual active iodine species) and brine[3].

  • Isolation: Dry over MgSO₄, concentrate under reduced pressure, and isolate the iodo-methoxyisoquinoline (typical yields >85%)[3].

References[1] Preparation of Diorganomagnesium Reagents by Halogen–Lithium Exchange of Functionalized Heteroaryl Halides and Subsequent in situ Trapping with MgCl2·LiCl in Continuous Flow. Thieme Connect. Link[4] Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. NIH / PMC. Link[3] CAS 608515-49-7: 8-bromoisoquinolin-3(2H)-one. CymitQuimica. Link[2] Preparation of Lithium, Sodium and Potassium Organometallics by Metalation and Halogen/Metal Exchange in Continuous Flow. LMU Munich. Link

Sources

Validation

8-Bromo-3-methoxyisoquinoline vs other substituted isoquinolines in drug design

Publish Comparison Guide: 8-Bromo-3-methoxyisoquinoline vs. Other Substituted Isoquinolines in Drug Design The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-appr...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 8-Bromo-3-methoxyisoquinoline vs. Other Substituted Isoquinolines in Drug Design

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates targeting everything from oncology to neurodegenerative diseases[1]. However, the pharmacological efficacy and synthetic viability of an isoquinoline derivative are entirely dictated by its substitution pattern.

This guide provides an objective, data-driven comparison between 8-bromo-3-methoxyisoquinoline and other heavily utilized substituted isoquinolines (such as 1-carbonitrile and 4-amino derivatives), detailing the mechanistic causality behind their use in modern drug design.

Structural Rationale & Mechanistic Causality

In structure-based drug design, every functional group must serve a distinct steric, electronic, or synthetic purpose. The unique profile of 8-bromo-3-methoxyisoquinoline makes it an exceptional building block for late-stage functionalization compared to traditional 1- or 4-substituted analogs.

The Causality of the 3-Methoxy Group (Electronic Modulation): The methoxy substituent at the C3 position acts as a strong π -electron donor. This electronic modulation increases the electron density across the heteroaromatic system, subtly raising the pKa​ of the isoquinoline nitrogen. In the context of kinase inhibitors, this enhanced basicity strengthens the critical hydrogen-bond acceptor interaction with the kinase hinge region (e.g., the backbone amide of ATP-binding sites). Furthermore, literature indicates that substitution at the 3-position of the isoquinoline analogue is directly linked to improved anticancer activity, promoting cell maturation while decreasing uncontrolled proliferation[2].

The Causality of the 8-Bromo Group (Synthetic Handle & Steric Probing): The C8 position is located on the carbocyclic ring, distal to the nitrogen heteroatom. Halogenation at this site provides a pristine synthetic handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or halogen-metal exchange[3]. Because C8 is sterically separated from the primary pharmacophore (the nitrogen face), bulky aryl or alkyl groups can be installed to probe deep hydrophobic pockets within a target receptor without sterically hindering the core hydrogen-bonding interactions.

Comparison with Alternative Scaffolds:

  • 1-Substituted Isoquinolines (e.g., 6-Bromoisoquinoline-1-carbonitrile): Substitutions at the C1 position directly flank the nitrogen. While useful for topoisomerase I inhibition[1], bulky groups here can cause severe steric clashes in tight kinase binding pockets. The 1-carbonitrile group is often used as a bifunctional precursor for amidines or carboxylic acids[4].

  • 4-Substituted Isoquinolines: Substitutions at the C4 position have historically shown the most prominent antimalarial activity by inhibiting parasite survival and replication[2]. However, they offer less versatility for targeting the PI3K/Akt/mTOR signaling pathways compared to 3-substituted variants[5].

Comparative Pharmacological & Synthetic Potential

The following table summarizes the quantitative and qualitative performance metrics of various isoquinoline building blocks used in library synthesis.

Isoquinoline ScaffoldKey Substitution CausalityPrimary Synthetic UtilityTarget Pathway / Indication Focus
8-Bromo-3-methoxyisoquinoline C3: e- donor (raises pKa​ ); C8: Distal steric probeContinuous flow Br/Li exchange; Suzuki cross-couplingKinase hinge-binding (PI3K/Akt); Anticancer[1]
6-Bromoisoquinoline-1-carbonitrile C1: Nitrile for amidine conversion; C6: Halogen handleBifunctional precursor for complex heterocyclesRho-associated kinase (ROCK) inhibitors[4]
1-Phenyl-3,4-dihydroisoquinoline C1: Phenyl ring locks conformationScaffold hopping; Fragment-based drug designPhosphodiesterase 4 (PDE4) inhibition[2]
4-Amino-isoquinoline C4: H-bond donor positioningAmidation; Buchwald-Hartwig aminationAntimalarial; Antiparasitic replication[2]

Experimental Workflow: Continuous Flow Functionalization

Why Continuous Flow? Performing a halogen-lithium exchange on electron-rich heterocycles in standard batch reactors often suffers from poor regioselectivity or unwanted nucleophilic additions (Chichibabin-type side reactions). By utilizing a continuous flow microreactor, the highly reactive kinetic organolithium intermediate is generated and immediately trapped by MgCl2​ within sub-second residence times. This self-validating system ensures quantitative transmetalation to a stable diorganomagnesium species, preventing degradation[3].

Step-by-Step Methodology: In Situ Trapping Br/Li-Exchange

Protocol adapted from Knochel et al. for the functionalization of 8-bromo-3-methoxyisoquinoline[3].

  • Solution Preparation:

    • Solution A: Dissolve 8-bromo-3-methoxyisoquinoline (48 mg, 0.20 mmol, 0.20 M) and MgCl2​⋅LiCl (0.10 mmol, 0.10 M, 0.5 equiv) in anhydrous THF to a total volume of 1.0 mL.

    • Solution B: Prepare a solution of n-Butyllithium (nBuLi) (0.30 M in hexane, 0.30 mmol, 1.5 equiv).

  • System Equilibration: Flush a continuous flow T-mixer and connected PTFE tubing with anhydrous THF to ensure a strictly moisture-free environment. Precool the reactor loops to -20 °C.

  • Flow Mixing: Pump Solution A and Solution B simultaneously into the T-mixer at an overall combined flow rate of 6 mL/min.

  • Transmetalation (Residence Time): Allow the combined stream to pass through a 0.02 mL reactor tube. The 0.1-second residence time at -20 °C is sufficient for complete Br/Li exchange and immediate in situ trapping by MgCl2​⋅LiCl to form the stable organomagnesium reagent.

  • Electrophilic Trapping: Direct the output stream into a batch flask containing a stirred solution of the desired electrophile (e.g., cyclohexanone, 30 mg, 0.30 mmol, 1.5 equiv) in THF at 25 °C.

  • Quenching and Isolation: Quench the reaction with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography to isolate the C8-functionalized 3-methoxyisoquinoline derivative.

Mechanistic Pathway Visualization

The following diagram maps the logical progression and chemical causality of the continuous flow functionalization workflow described above.

G A 8-Bromo-3-methoxyisoquinoline (Starting Material) B Continuous Flow Reactor (nBuLi + MgCl2·LiCl) A->B Injection (THF) C Br/Li Exchange & Transmetalation (0.1s) B->C -20°C Mixing D Diorganomagnesium Intermediate (Highly Reactive) C->D in situ MgCl2 E Electrophilic Trapping (e.g., Cyclohexanone) D->E Batch Quench (25°C) F C8-Functionalized Isoquinoline Scaffold E->F Isolation

Continuous flow halogen-metal exchange workflow for 8-bromo-3-methoxyisoquinoline.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Source: Semantic Scholar URL:[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI / PubMed Central URL:[Link]

  • Preparation of Diorganomagnesium Reagents by Halogen–Lithium Exchange of Functionalized Heteroaryl Halides and Subsequent in situ Trapping with MgCl2·LiCl in Continuous Flow Source: Thieme Connect (Synthesis) URL:[Link]

Sources

Comparative

spectroscopic analysis of 8-Bromo-3-methoxyisoquinoline vs its derivatives

Spectroscopic Elucidation of 8-Bromo-3-methoxyisoquinoline and Its Synthetic Derivatives: A Comparative Guide Structural and Mechanistic Context In modern drug development and materials science, 8-Bromo-3-methoxyisoquino...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Elucidation of 8-Bromo-3-methoxyisoquinoline and Its Synthetic Derivatives: A Comparative Guide

Structural and Mechanistic Context

In modern drug development and materials science, 8-Bromo-3-methoxyisoquinoline serves as a highly versatile bifunctional scaffold. The strategic placement of two distinct reactive sites—the halogen at C-8 and the methoxy group at C-3—allows for orthogonal synthetic divergence. The 8-bromo position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling to yield 8-aryl derivatives), while the 3-methoxy group can undergo controlled demethylation to reveal an isoquinolin-3-ol/isoquinolin-3(2H)-one tautomeric system.

When comparing 8-bromo-3-methoxyisoquinoline to its derivatives, spectroscopic analysis is not merely a box-checking exercise; it is a mechanistic probe into the electronic distribution of the isoquinoline core. The electron-donating resonance of the C-3 methoxy group shields the C-4 proton, while the inductive electron-withdrawing nature of the C-8 bromine deshields adjacent protons. Modifying these groups fundamentally alters the spectroscopic signature of the molecule.

SpectroscopicWorkflow Start 8-Bromo-3-methoxyisoquinoline (Base Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Aryl Boronic Acid) Start->Suzuki Demethyl Demethylation (BBr3, DCM) Start->Demethyl Deriv1 8-Aryl-3-methoxyisoquinoline (Derivative A) Suzuki->Deriv1 Deriv2 8-Bromo-isoquinolin-3(2H)-one (Derivative B) Demethyl->Deriv2 NMR NMR Spectroscopy (1H / 13C Shifts) Deriv1->NMR MS Mass Spectrometry (Isotopic & Fragmentation) Deriv1->MS FTIR FTIR Spectroscopy (Functional Groups) Deriv1->FTIR Deriv2->NMR Deriv2->MS Deriv2->FTIR

Workflow for the derivatization and spectroscopic validation of 8-bromo-3-methoxyisoquinoline.

Comparative Spectroscopic Analysis

To objectively evaluate the structural transformations, we compare the base scaffold against two representative derivatives:

  • Derivative A (8-Aryl-3-methoxyisoquinoline): The product of a Suzuki cross-coupling, replacing the bromine with an aryl group.

  • Derivative B (8-Bromo-isoquinolin-3(2H)-one): The product of demethylation, which predominantly exists as the lactam tautomer in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the carbon-hydrogen framework. In the base scaffold, the H-1 proton is highly deshielded (9.62 ppm) due to the combined anisotropic effects of the adjacent nitrogen lone pair and the fused aromatic ring current [1].

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 300 MHz)

Position / Group8-Bromo-3-methoxyisoquinolineDerivative A (8-Aryl)Derivative B (3-OH/Lactam)
H-1 9.62 ppm (s)~9.30 ppm (s)~9.10 ppm (s)
H-4 7.59 ppm (d, J=5.6 Hz)~7.50 ppm (d)~6.80 ppm (s)
H-5, H-6, H-7 7.50, 7.84, 8.52 ppm7.40 - 8.00 ppm (m)7.30 - 8.20 ppm (m)
-OCH₃ 4.08 ppm (s)4.05 ppm (s)N/A
-NH / -OH N/AN/A~11.5 ppm (br s, NH)
C-1 151.0 ppm~152.5 ppm~145.0 ppm
C-3 154.1 ppm~154.0 ppm~162.0 ppm (C=O)
C-8 119.6 ppm (C-Br)~138.0 ppm (C-Ar)119.0 ppm (C-Br)

Mechanistic Insight: Upon demethylation to Derivative B, the disappearance of the sharp singlet at 4.08 ppm confirms the loss of the methoxy group. More importantly, the C-3 carbon shifts significantly downfield (from ~154.1 ppm to ~162.0 ppm). This shift provides definitive proof of the tautomeric transition from an enol-ether to a lactam carbonyl [2].

Mass Spectrometry (MS) and FTIR Spectroscopy

Mass spectrometry provides unambiguous confirmation of the halogen atom, while FTIR is highly sensitive to the functional group interconversions at the C-3 position.

Table 2: Comparative MS and FTIR Data

Analytical Technique8-Bromo-3-methoxyisoquinolineDerivative A (8-Aryl)Derivative B (3-OH/Lactam)
MS: [M+H]⁺ m/z 238 / 240 (1:1 ratio)m/z ~236 (Monoisotopic)m/z 224 / 226 (1:1 ratio)
MS: Key Fragment Loss of •CH₃ (m/z 223/225)Loss of •CH₃Loss of CO (m/z 196/198)
FTIR: C-O-C stretch ~1250 cm⁻¹ (Strong)~1245 cm⁻¹ (Strong)Absent
FTIR: C=O stretch AbsentAbsent~1650 cm⁻¹ (Strong, Lactam)
FTIR: C-Br stretch ~600 cm⁻¹ (Medium)Absent~600 cm⁻¹ (Medium)

Mechanistic Insight: The natural isotopic abundance of bromine (50.69% ⁷⁹Br, 49.31% ⁸¹Br) dictates that any compound retaining the C-8 bromine will exhibit a distinct 1:1 doublet in its mass spectrum separated by 2 m/z units [1]. The loss of this pattern in Derivative A confirms successful cross-coupling. In FTIR, the appearance of a strong ~1650 cm⁻¹ band in Derivative B confirms the solid-state preference for the lactam tautomer over the hydroxy-isoquinoline form [3].

Self-Validating Experimental Protocols

To ensure high-fidelity structural elucidation, the following protocols incorporate built-in validation steps to prevent false positives.

Protocol 1: High-Resolution NMR Acquisition (¹H / ¹³C)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (Note: Use DMSO-d₆ for Derivative B to ensure solubility of the polar lactam). Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Shimming and Tuning: Perform automated gradient shimming (Z-axis) until the lock level is stable. Tune and match the probe to the exact resonance frequency of ¹H and ¹³C.

  • Acquisition Parameters: Set the spectral width to 15 ppm for ¹H and 250 ppm for ¹³C.

  • Causality Check (Relaxation Delay): Set the relaxation delay (D1) to at least 2.0 seconds for ¹³C acquisition. Why? Quaternary carbons (C-3, C-8, C-4a, C-8a) lack attached protons to facilitate rapid dipole-dipole relaxation. An insufficient D1 leads to incomplete magnetization recovery, causing these critical structural nodes to disappear into the baseline noise.

Protocol 2: LC-MS Isotopic Pattern Analysis
  • System Equilibration: Flush the C18 reverse-phase column with 95% Water (0.1% Formic Acid) / 5% Acetonitrile (0.1% Formic Acid) for 10 column volumes.

  • Blank Validation: Inject 5 µL of the sample solvent (blank).

  • Causality Check (Carryover Prevention): Analyze the blank chromatogram at the expected retention time. Why? Halogenated aromatic compounds like 8-bromo-3-methoxyisoquinoline exhibit strong non-specific hydrophobic binding to C18 stationary phases. The blank ensures that the observed 1:1 isotopic cluster in the subsequent run is derived from the current injection, not residual column contamination.

  • Sample Injection: Inject 5 µL of a 1 µg/mL sample solution. Acquire data in positive Electrospray Ionization (ESI+) mode, scanning from m/z 100 to 500.

Protocol 3: Solid-State ATR-FTIR Characterization
  • Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a 32-scan background spectrum of the ambient atmosphere.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply uniform pressure using the ATR anvil.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality Check (State-Dependent Tautomerization): Solid-state ATR-FTIR is strictly prioritized over solution-phase transmission FTIR for Derivative B. Why? Isoquinolin-3-ols undergo solvent-dependent tautomerization. In the solid state, intermolecular hydrogen bonding heavily favors the isoquinolin-3(2H)-one (lactam) form. ATR-FTIR accurately captures the diagnostic C=O stretch (~1650 cm⁻¹) of this lactam, which might be obscured or shifted if analyzed in a solvated state [3].

References

  • Montserrat Armengol, Madeleine Helliwell, and John A. Joule. "Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane." ARKIVOC, 2000(v), 832-839. URL:[Link]

  • Gellért Sipos et al. "Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives." Molecules (Published via PMC), 2020. URL:[Link]

  • Agnieszka A. Kaczor et al. "Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives." International Journal of Molecular Sciences (Published via PMC), 2019. URL:[Link]

Validation

A Researcher's Guide to the Cost-Benefit Analysis of 8-Bromo-3-methoxyisoquinoline in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold is a privileged structure, forming the core of numerous bioactive c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials.[1][2][3] The strategic introduction of functional groups onto this heterocyclic system is paramount for modulating properties and exploring structure-activity relationships (SAR). 8-Bromo-3-methoxyisoquinoline has emerged as a key building block, offering a versatile handle for diversification through modern cross-coupling reactions. This guide provides an in-depth cost-benefit analysis of employing this specific reagent, comparing it to alternative synthetic strategies, and offering field-proven insights to inform your experimental design and resource allocation.

The Strategic Value of 8-Bromo-3-methoxyisoquinoline

8-Bromo-3-methoxyisoquinoline (C₁₀H₈BrNO, MW: 238.08 g/mol ) is a crystalline solid with a melting point of 61-67 °C.[4][5] Its value lies in the orthogonal reactivity of its two key functional groups. The methoxy group at the 3-position is a common feature in many natural products, while the bromine atom at the 8-position serves as a prime site for introducing molecular complexity. This "bromo" handle is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.[6][7]

Cost Analysis: Beyond the Price Tag

A comprehensive cost analysis extends beyond the initial purchase price of a reagent. It must encompass the entire synthetic sequence, including reagent efficiency, reaction conditions, and downstream processing.

Direct Reagent Cost

The initial acquisition cost is a primary consideration. As of early 2026, the market price for 8-Bromo-3-methoxyisoquinoline is a significant factor in project budgeting.

CompoundCAS NumberSupplier ExamplePrice per Gram (USD, Approx.)Price per Mole (USD, Approx.)
8-Bromo-3-methoxyisoquinoline608515-50-0Sigma-Aldrich~$135~$32,142
2-Bromobenzaldehyde6630-33-7Sigma-Aldrich~$2~$370
Aminoacetaldehyde dimethyl acetal22483-09-6Sigma-Aldrich~$1.50~$178

Note: Prices are subject to change and may vary significantly between suppliers and based on purity grade and quantity.

As the table illustrates, the per-mole cost of the pre-functionalized isoquinoline is substantially higher than that of the basic building blocks required for its de novo synthesis. This initial outlay necessitates a careful evaluation of the "benefit" side of the equation.

Process Cost: Time, Yield, and Energy

The true cost is often hidden in the efficiency of the synthetic route. Using a pre-formed, functionalized building block like 8-Bromo-3-methoxyisoquinoline can dramatically reduce the number of synthetic steps compared to building the isoquinoline core from scratch.

Alternative Strategy: De Novo Synthesis (Pomeranz-Fritsch Reaction)

A common alternative is the Pomeranz-Fritsch reaction, which constructs the isoquinoline ring from a benzaldehyde and an aminoacetal.[8][9][10] While the starting materials are inexpensive, this route introduces several new cost factors:

  • Multiple Steps: The synthesis involves a condensation to form a Schiff base, followed by an acid-catalyzed cyclization.[9][11] This increases labor, time, and solvent consumption.

  • Moderate Yields: Pomeranz-Fritsch reactions are notorious for variable and often moderate yields, especially with substituted benzaldehydes.[12][13] This can lead to the consumption of large quantities of cheap starting materials to produce the desired amount of product, negating the initial cost savings.

  • Harsh Conditions: The use of strong acids like concentrated sulfuric acid or polyphosphoric acid requires careful handling, specialized equipment, and significant energy input for heating.[9][12]

  • Purification Challenges: The reaction often produces side products, complicating purification and leading to material loss.

In contrast, using 8-Bromo-3-methoxyisoquinoline directly in a coupling reaction is typically a single, high-yielding step, often proceeding under milder conditions.

Benefit Analysis: Performance and Synthetic Versatility

The primary benefit of using a pre-functionalized building block is the streamlined access to a diverse range of derivatives, which is crucial in a drug discovery or materials development setting.

Predictable and High-Yielding Reactions

The bromine at the C-8 position is a reliable handle for a suite of well-understood and high-yielding cross-coupling reactions.

  • Suzuki-Miyaura Coupling: For C-C bond formation, allowing the introduction of aryl and vinyl groups. These reactions are known for their high functional group tolerance and generally give good to excellent yields.[14][15][16][17]

  • Buchwald-Hartwig Amination: For C-N bond formation, enabling the synthesis of a wide variety of 8-aminoisoquinoline derivatives.[6][18][19] This is a powerful tool for accessing analogues of bioactive compounds.

Strategic Advantages in Multi-Step Synthesis

In a target-oriented synthesis, minimizing the number of steps is critical. Introducing the key functional handle late in the synthesis can be risky and inefficient. By starting with 8-Bromo-3-methoxyisoquinoline, the core scaffold is already in place, allowing the research to focus on the diversification steps that are most likely to impact the final properties of the molecule.

The following workflow illustrates the strategic decision-making process when considering this reagent.

Caption: Decision workflow for choosing a synthetic route.

Head-to-Head Experimental Protocols

To provide a practical comparison, we outline protocols for the synthesis of a representative target, 8-phenyl-3-methoxyisoquinoline, using both strategies.

Protocol 1: Suzuki Coupling of 8-Bromo-3-methoxyisoquinoline

This protocol is a self-validating system, where successful C-C bond formation is the primary outcome.

Reaction Pathway:

Suzuki_Coupling reagent1 8-Bromo-3-methoxyisoquinoline catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reagent1->catalyst reagent2 Phenylboronic Acid reagent2->catalyst product 8-Phenyl-3-methoxyisoquinoline catalyst->product Suzuki Coupling Dioxane/H₂O, 90°C

Caption: Suzuki-Miyaura coupling reaction pathway.

Step-by-Step Methodology:

  • Inert Atmosphere: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 8-Bromo-3-methoxyisoquinoline (238 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

  • Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure 8-phenyl-3-methoxyisoquinoline.

    • Expected Yield: >85%

Protocol 2: De Novo Synthesis and Subsequent Coupling

This multi-stage process highlights the increased complexity and potential for yield loss.

Step 2a: Pomeranz-Fritsch Synthesis of 8-Bromo-3-methoxyisoquinoline

  • Schiff Base Formation: In a round-bottom flask, combine 2-bromobenzaldehyde (1.85 g, 10 mmol) and aminoacetaldehyde dimethyl acetal (1.16 g, 11 mmol) in ethanol (20 mL). Stir at room temperature for 4 hours. Remove the solvent under reduced pressure to obtain the crude Schiff base.

  • Cyclization: Carefully add the crude Schiff base to chilled, concentrated sulfuric acid (15 mL) at 0 °C with stirring. Allow the mixture to warm to room temperature and then heat to 80 °C for 4 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and carefully neutralize with a concentrated sodium hydroxide solution.

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane (3 x 30 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

    • Expected Yield: 25-40%

Step 2b: Suzuki Coupling

  • Follow Protocol 1, using the material synthesized in Step 2a.

Conclusion and Recommendations

The choice between using 8-Bromo-3-methoxyisoquinoline as a starting material and pursuing a de novo synthesis is a classic trade-off between initial cost and overall process efficiency.

Choose 8-Bromo-3-methoxyisoquinoline when:

  • Time is critical: The project timeline is short, and rapid generation of derivatives is the primary goal.

  • Diversity is needed: The research plan involves creating a library of analogues for SAR studies.

  • Predictability is valued: High-yielding, reliable reactions are preferred to minimize the risk of synthesis failure.

  • Scale is small to moderate: For discovery and early development phases, the higher reagent cost is offset by savings in time and labor.

Consider a de novo synthesis (e.g., Pomeranz-Fritsch) when:

  • Cost is the primary driver: The budget is highly constrained, and the higher time and labor costs are acceptable.

  • A large quantity of a single target is required: For process development or late-stage manufacturing, optimizing a multi-step synthesis from cheap starting materials may be more economical in the long run.

  • The specific substitution pattern is not commercially available: If a unique analogue is required that cannot be sourced, a de novo synthesis is the only option.

For the majority of research and drug development applications, the benefits of starting with a pre-functionalized, versatile building block like 8-Bromo-3-methoxyisoquinoline—namely speed, efficiency, and predictability—far outweigh its higher initial purchase price. It accelerates the discovery process, enabling researchers to focus on generating and testing novel compounds rather than on overcoming the challenges of multi-step heterocyclic synthesis.

References

  • Pomeranz–Fritsch reaction | Request PDF. ResearchGate. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. ResearchGate. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives. RSC Publishing. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Aurigene Pharmaceutical Services. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions. SciSpace. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks. PMC, National Center for Biotechnology Information. [Link]

  • Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA. PMC, National Center for Biotechnology Information. [Link]

  • The Suzuki Reaction. Columbia University. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Comparative

The Synthetic Versatility of 8-Bromo-3-methoxyisoquinoline: A Comparative Guide to C-C and C-N Bond Formation

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. The isoquinoline scaf...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. The isoquinoline scaffold, a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals, serves as a privileged starting point for the design of new drugs.[1] Among the various functionalized isoquinolines, 8-Bromo-3-methoxyisoquinoline emerges as a particularly valuable, yet underexplored, reagent. Its unique substitution pattern—a reactive bromine atom at the 8-position primed for cross-coupling reactions and an electron-donating methoxy group at the 3-position—offers a versatile platform for the introduction of diverse molecular fragments.

This guide provides an in-depth technical comparison of key synthetic applications of 8-Bromo-3-methoxyisoquinoline, focusing on the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 8-position. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis of these methodologies, empowering researchers to leverage the full potential of this versatile building block.

The Strategic Importance of the 8-Substituted Isoquinoline Scaffold

The isoquinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 8-position of the isoquinoline ring is a key vector for structural modification. Functionalization at this site can significantly influence the molecule's interaction with biological targets, such as protein kinases, by projecting substituents into specific binding pockets. The introduction of aryl or arylamino groups at the 8-position, in particular, has been shown to be a promising strategy for the development of potent kinase inhibitors and other therapeutic agents.

Synthetic Pathways from 8-Bromo-3-methoxyisoquinoline

8-Bromo-3-methoxyisoquinoline serves as an ideal precursor for the synthesis of 8-substituted derivatives through a variety of modern synthetic methodologies. This guide will focus on three powerful transformations: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and a demonstrated application in halogen-metal exchange for the generation of a key intermediate.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds with high efficiency and functional group tolerance. This reaction is particularly well-suited for the derivatization of 8-Bromo-3-methoxyisoquinoline, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 8-position.

Conceptual Workflow:

Suzuki_Workflow Start 8-Bromo-3-methoxyisoquinoline Reaction Suzuki-Miyaura Coupling Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Product 8-Aryl-3-methoxyisoquinoline Reaction->Product

Figure 1: Conceptual workflow for the Suzuki-Miyaura coupling of 8-Bromo-3-methoxyisoquinoline.

Detailed Experimental Protocol (Representative):

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 8-Bromo-3-methoxyisoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as sodium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), followed by a degassed solvent system such as a mixture of toluene and water (4:1).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-3-methoxyisoquinoline.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the palladium-catalyzed formation of C-N bonds. This reaction is instrumental for accessing 8-amino-3-methoxyisoquinoline derivatives, which are prevalent scaffolds in kinase inhibitors and other biologically active molecules.

Conceptual Workflow:

Buchwald_Hartwig_Workflow Start 8-Bromo-3-methoxyisoquinoline Reaction Buchwald-Hartwig Amination Start->Reaction Amine Primary/Secondary Amine Amine->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs₂CO₃, NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product 8-Amino-3-methoxyisoquinoline Derivative Reaction->Product

Figure 2: Conceptual workflow for the Buchwald-Hartwig amination of 8-Bromo-3-methoxyisoquinoline.

Detailed Experimental Protocol (Representative):

This protocol is a generalized procedure and should be optimized for specific amine coupling partners.

  • Reaction Setup: To a flame-dried Schlenk tube, add 8-Bromo-3-methoxyisoquinoline (1.0 equiv), the amine (1.2 equiv), a suitable base such as cesium carbonate (1.5 equiv), a palladium catalyst like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and a phosphine ligand, for instance, Xantphos (0.04 equiv).

  • Inert Atmosphere: Seal the tube and thoroughly degas by evacuating and backfilling with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired 8-amino-3-methoxyisoquinoline derivative.

Halogen-Metal Exchange: A Gateway to Further Functionalization

A documented application of 8-Bromo-3-methoxyisoquinoline involves a halogen-lithium exchange reaction, a powerful method for the generation of organometallic intermediates that can be subsequently trapped with various electrophiles. This approach provides an alternative route to functionalized isoquinolines.

Conceptual Workflow:

Halogen_Metal_Exchange_Workflow Start 8-Bromo-3-methoxyisoquinoline Reaction Halogen-Lithium Exchange Start->Reaction BuLi n-Butyllithium (nBuLi) BuLi->Reaction Trap Electrophile (e.g., MgCl₂·LiCl) Trapping Electrophilic Quench Trap->Trapping Solvent Solvent (e.g., THF) Solvent->Reaction Intermediate 8-Lithio-3-methoxyisoquinoline Intermediate Intermediate->Trapping Product Functionalized Isoquinoline Reaction->Intermediate Trapping->Product

Figure 3: Conceptual workflow for the halogen-metal exchange of 8-Bromo-3-methoxyisoquinoline.

Detailed Experimental Protocol:

This protocol is adapted from a documented procedure and showcases the in-situ trapping of the organolithium intermediate.

  • Solution Preparation: Prepare a solution of 8-bromo-3-methoxyisoquinoline (0.20 M) and MgCl₂·LiCl (0.10 M, 0.5 equiv) in anhydrous THF. Prepare a separate solution of n-butyllithium (nBuLi) (0.30 M in hexane, 1.5 equiv).

  • Reaction Setup: Precool both solutions. The solutions are then mixed in a continuous flow reactor using a T-mixer.

  • Reaction: The halogen-lithium exchange occurs rapidly upon mixing.

  • In-situ Trapping: The resulting organolithium species is immediately trapped by the MgCl₂·LiCl to form a more stable organomagnesium reagent, which can then be used in subsequent reactions.

Comparative Analysis of Synthetic Methodologies

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationHalogen-Metal Exchange
Bond Formed C-CC-NC-metal (intermediate)
Key Reagents Organoboron compoundsAminesOrganolithium reagents
Catalyst Palladium(0)Palladium(0)None (stoichiometric reagent)
Reaction Conditions Typically heated, requires inert atmosphereTypically heated, requires inert atmosphereOften at low temperatures, requires strictly anhydrous and inert conditions
Functional Group Tolerance Generally highGood, but can be sensitive to acidic protons on the amineLimited by the strong basicity of the organolithium reagent
Scope Broad range of aryl and heteroaryl groups can be introducedWide variety of primary and secondary amines can be coupledGenerates a nucleophilic intermediate for reaction with a range of electrophiles

Biological Significance of 8-Substituted Isoquinoline Derivatives

While specific biological data for derivatives of 8-Bromo-3-methoxyisoquinoline are not extensively reported in publicly available literature, the broader classes of 8-arylaminoquinolines and 8-arylisoquinolines have demonstrated significant potential in drug discovery.

  • Anticancer Activity: Many 8-aminoquinoline and 8-hydroxyquinoline derivatives have been reported to exhibit potent anticancer activity. The substitution at the 8-position can influence the compound's ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and protein kinases. For instance, certain 8-methoxy-4-anilinoquinolines have shown promising antiproliferative activity against cancer cell lines.

  • Antimicrobial and Antimalarial Activity: The 8-aminoquinoline scaffold is the basis for the antimalarial drug primaquine. Derivatives with various substitutions on the quinoline core and the amino side chain have been extensively explored for their activity against a range of pathogens, including parasites, bacteria, and fungi.

Conclusion and Future Outlook

8-Bromo-3-methoxyisoquinoline represents a valuable and versatile building block for the synthesis of a diverse array of 8-substituted isoquinoline derivatives. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide reliable and high-yielding pathways to C-C and C-N coupled products, respectively. Furthermore, the demonstrated reactivity in halogen-metal exchange opens up avenues for further functionalization.

The strategic importance of the 8-substituted isoquinoline scaffold in medicinal chemistry underscores the potential of derivatives of 8-Bromo-3-methoxyisoquinoline as novel therapeutic agents. Further exploration of the synthetic utility of this building block, coupled with comprehensive biological evaluation of the resulting compounds, is warranted and holds significant promise for the discovery of new drugs. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor.

References

  • Ganiek, M. A. (2020). Preparation of Lithium, Sodium and Potassium Organometallics by Metalation and Halogen/Metal Exchange in Continuous Flow. Ludwig-Maximilians-Universität München.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • Buchwald–Hartwig amination. (2023, November 26). In Wikipedia.
  • Synthesis and antitumor evaluation of 8-phenylaminopyrimido[4,5-c]isoquinolinequinones. (n.d.).
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). PMC.
  • New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling. (2007, March 1). Letters in Organic Chemistry, 4(2).
  • Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines. (2003, March 20). Organic Letters, 5(6), 897-900.
  • Exploring the Pharmacological Potential of Isoquinoline Deriv
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Indian Academy of Sciences.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).
  • Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. (2025, August 10).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • 3-Bromoisoquinoline. (n.d.). Chem-Impex.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). MDPI.
  • Suzuki reaction. (2023, October 29). In Wikipedia.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.

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